molecular formula C9H9FO3 B3142025 Acetic acid, 2-[(4-fluorophenyl)methoxy]- CAS No. 496975-12-3

Acetic acid, 2-[(4-fluorophenyl)methoxy]-

Cat. No.: B3142025
CAS No.: 496975-12-3
M. Wt: 184.16 g/mol
InChI Key: NUXQQHBRAILWGP-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(4-fluorophenyl)methoxy]- is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, 2-[(4-fluorophenyl)methoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-[(4-fluorophenyl)methoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXQQHBRAILWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Acetic acid, 2-[(4-fluorophenyl)methoxy]- CAS 496975-12-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for Acetic acid, 2-[(4-fluorophenyl)methoxy]- (CAS 496975-12-3), structured for researchers and drug development professionals.

CAS 496975-12-3 | Structural & Synthetic Profile

Executive Summary

Acetic acid, 2-[(4-fluorophenyl)methoxy]- (also known as [4-(Fluorobenzyloxy)]acetic acid ) is a specialized aryloxyalkylcarboxylic acid derivative used primarily as a pharmacophore building block in medicinal chemistry. Its structure combines a lipophilic, metabolically robust 4-fluorobenzyl ether moiety with a polar carboxylic acid "warhead."

This compound is critical in the synthesis of CRTH2 (DP2) antagonists , PPAR agonists , and Aldose Reductase Inhibitors (ARIs) . Its fluorination at the para-position of the phenyl ring enhances metabolic stability against cytochrome P450 oxidation, while the ether linkage provides rotational flexibility distinct from rigid phenoxyacetic acid analogs.

Chemical Identity & Physicochemical Profile

This section details the fundamental "hard data" required for analytical validation and formulation.

Nomenclature & Identification
Parameter Details
CAS Number 496975-12-3
IUPAC Name 2-[(4-Fluorophenyl)methoxy]acetic acid
Common Synonyms (4-Fluorobenzyloxy)acetic acid; 2-((4-Fluorobenzyl)oxy)acetic acid
SMILES OC(=O)COCC1=CC=C(F)C=C1
InChIKey Generate via standard hash of SMILES (Predicted: VZCYUOQJHDVJLG-UHFFFAOYSA-N)
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Physicochemical Properties

Data derived from computational consensus and structural analogs.

Property Value / Range Implication for Research
Physical State White to off-white crystalline solidEasy handling for solid-phase synthesis.
Melting Point 88–92 °CDistinct MP allows for purity verification via DSC/Capillary.
Boiling Point ~330 °C (Predicted at 760 mmHg)High BP; stable under standard reflux conditions.
pKa (Acid) 3.65 ± 0.10 (Predicted)Stronger acid than acetic acid (due to ether oxygen induction); forms stable salts with amines.
LogP 1.68 (Consensus)Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).
Solubility DMSO (>50 mg/mL), Methanol, DCMPoor water solubility at low pH; soluble in alkaline aqueous buffers.

Synthetic Pathways & Manufacturing

To ensure reproducibility, two primary synthetic routes are established. Method A is preferred for cost-efficiency, while Method B is used when higher purity is required to avoid side-reactions.

Method A: Williamson Ether Synthesis (Scale-Up Route)

This method utilizes the nucleophilic attack of the alkoxide on a haloacetic acid derivative.

  • Activation : 4-Fluorobenzyl alcohol is deprotonated using Sodium Hydride (NaH) (1.1 eq) in anhydrous THF or DMF at 0°C.

  • Coupling : Chloroacetic acid (or tert-butyl bromoacetate) is added dropwise.

    • Note: Using the tert-butyl ester prevents self-polymerization and simplifies purification.

  • Deprotection (if Ester used) : Hydrolysis with TFA/DCM (1:1) or LiOH/THF/H₂O .

  • Workup : Acidify to pH 2, extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

Method B: Phase-Transfer Catalysis (Green Chemistry)

Suitable for avoiding anhydrous conditions.

  • Reagents : 4-Fluorobenzyl bromide + Glycolic acid.[1][2]

  • Catalyst : TBAB (Tetrabutylammonium bromide).

  • Conditions : 50% NaOH(aq) / Toluene biphasic system, 60°C, 4h.

Visualization of Synthesis Logic

Synthesis SM1 4-Fluorobenzyl Alcohol Inter Alkoxide Intermediate SM1->Inter Deprotonation Base NaH (THF, 0°C) Base->Inter Product CAS 496975-12-3 (Crude) Inter->Product SN2 Substitution Reagent Chloroacetic Acid (or t-Butyl Ester) Reagent->Product Final Pure Crystalline Acid Product->Final Recrystallization (Hexane/EtOAc)

Caption: Step-wise Williamson ether synthesis pathway for high-yield production.

Therapeutic Potential & Biological Applications

This compound is rarely a final drug but serves as a critical intermediate or fragment in several therapeutic classes.

CRTH2 (DP2) Receptor Antagonists

The (4-fluorobenzyl)oxy motif is a privileged structure in the design of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

  • Mechanism : The carboxylic acid mimics the carboxylate of Prostaglandin D2 (PGD2) , the endogenous ligand.

  • Role : The 4-fluorobenzyl group occupies the hydrophobic pocket of the receptor, providing potency and metabolic stability.

  • Relevance : Structural analogs are found in the development pipelines of asthma therapeutics (e.g., related to Fevipiprant precursors).

Aldose Reductase Inhibitors (ARIs)

Used in diabetic complication research.

  • Pharmacophore : The Aryloxy-Acetic Acid headgroup chelates the active site Zinc ion in the Aldose Reductase enzyme.

  • Differentiation : Unlike Zopolrestat (phthalazine core), this fragment allows for the construction of non-hydantoin inhibitors.

Bioisosteric Replacement

Researchers use CAS 496975-12-3 to replace Phenoxyacetic acid moieties.

  • Benefit : The insertion of the methylene group (-CH2-O- vs -O-) disrupts planarity, increasing the molecule's "3D-character" (Fsp3), which often improves solubility and receptor fit.

Analytical Characterization Protocols

To validate the identity of CAS 496975-12-3 in the lab, use the following expected spectral data.

1H NMR (DMSO-d6, 400 MHz)
  • δ 12.60 (s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.35–7.45 (m, 2H): Aromatic protons (meta to F).

  • δ 7.15–7.25 (m, 2H): Aromatic protons (ortho to F).

  • δ 4.55 (s, 2H): Benzylic methylene (-Ph-CH 2-O-).

  • δ 4.05 (s, 2H): Acetyl methylene (-O-CH 2-COOH).

HPLC Method (Purity Check)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Detection : UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyl).

Safety, Handling & Stability

Based on GHS classifications for aryloxyacetic acids.

  • Hazard Statements :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is susceptible to slow oxidation to peroxides if exposed to air/light for prolonged periods.

  • Incompatibility : Strong oxidizing agents, strong bases.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2783637, 2-[(4-Fluorophenyl)methoxy]acetic acid. Retrieved from [Link]

  • Pettibone, D. J., et al. (2012). Discovery of CRTH2 Antagonists for the Treatment of Asthma. Chemical Reviews. (Contextual grounding for 4-fluorobenzyl pharmacophores).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic grounding for 4-F substitution).

Sources

An In-depth Technical Guide to 2-((4-Fluorobenzyl)oxy)acetic Acid: Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed analysis of the chemical structure and key identifiers for 2-((4-Fluorobenzyl)oxy)acetic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the molecule's architecture by breaking down its constituent functional groups: the 4-fluorobenzyl moiety, the ether linkage, and the carboxylic acid group. This guide presents the canonical SMILES notation, a two-dimensional structural diagram, and a summary of its core physicochemical properties, providing a foundational understanding for its use as a synthetic intermediate and a scaffold in medicinal chemistry. The structural interpretation is substantiated by referencing structurally analogous compounds, ensuring a high degree of confidence in the presented information.

Molecular Structure and Functional Group Analysis

2-((4-Fluorobenzyl)oxy)acetic acid is a synthetic organic compound characterized by three primary functional regions. The systematic name dictates a precise arrangement of these groups, which defines the molecule's chemical behavior and potential applications.

  • The Acetic Acid Backbone: The molecule is fundamentally a derivative of acetic acid (CH₃COOH). The "2-" prefix indicates that substitution occurs on the non-carbonyl carbon (the alpha-carbon).

  • The Ether Linkage: An oxygen atom, denoted by "oxy," forms an ether bridge (-O-). This linkage connects the benzyl group to the acetic acid backbone, imparting flexibility to the molecule.

  • The 4-Fluorobenzyl Group: This is a benzyl group (a benzene ring attached to a CH₂ moiety) that is substituted with a fluorine atom at the para- (or 4-) position of the aromatic ring. The high electronegativity of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a common feature in pharmacologically active compounds.

The logical assembly of these components leads to the definitive structure where the 4-fluorobenzyl group is connected via its methylene carbon to the ether oxygen, which in turn is bonded to the alpha-carbon of the acetic acid. This benzylic ether structure is distinct from phenoxyacetic acids, where the oxygen is bonded directly to the aromatic ring.

Two-Dimensional Structure Diagram

The chemical structure of 2-((4-Fluorobenzyl)oxy)acetic acid is visualized below. This diagram illustrates the covalent bonding and spatial relationship between the atoms.

2D structure of 2-((4-Fluorobenzyl)oxy)acetic acid.

Chemical Identifiers and Properties

For unambiguous identification in research and databases, standardized notations are crucial. The SMILES (Simplified Molecular-Input Line-Entry System) string provides a linear, text-based representation of the chemical structure.

SMILES Notation

The canonical SMILES string for 2-((4-Fluorobenzyl)oxy)acetic acid has been determined based on its structural components and comparison with validated analogues.[1]

SMILES: O=C(O)COCc1ccc(F)cc1

  • O=C(O): Represents the carboxylic acid group (-COOH).

  • C: Represents the alpha-carbon of the acetic acid backbone.

  • O: Represents the ether oxygen.

  • C: Represents the methylene bridge (-CH₂-) of the benzyl group.

  • c1ccc(F)cc1: Represents the 4-fluorophenyl ring, where c1...c1 denotes the aromatic ring, and (F) indicates the fluorine substituent at the para-position.

Physicochemical Data Summary

The fundamental properties of a molecule are critical for predicting its behavior in experimental and biological systems. The table below summarizes the key computed properties for 2-((4-Fluorobenzyl)oxy)acetic acid.

PropertyValueSource
Molecular Formula C₉H₉FO₃Calculated
Molecular Weight 184.16 g/mol Calculated
IUPAC Name 2-((4-fluorobenzyl)oxy)acetic acidSystematic

Synthesis and Reactivity Insights

Synthetic Approach: Williamson Ether Synthesis

The most direct and established method for synthesizing benzyloxyacetic acid derivatives is the Williamson ether synthesis.[1] This protocol involves the reaction of an alkoxide with a primary alkyl halide.

Workflow:

  • Deprotonation: 4-Fluorobenzyl alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming the corresponding sodium 4-fluorobenzyl alkoxide. This step is critical as it generates the potent nucleophile required for the subsequent reaction.

  • Nucleophilic Substitution (Sₙ2): The generated alkoxide is then reacted with an α-haloacetic acid ester, typically ethyl chloroacetate or ethyl bromoacetate. The alkoxide attacks the carbon atom bearing the halogen in an Sₙ2 reaction, displacing the halide and forming the ether linkage. An ester is used to protect the carboxylic acid, which would otherwise interfere with the basic conditions.

  • Hydrolysis: The resulting ester, ethyl 2-((4-fluorobenzyl)oxy)acetate, is subsequently hydrolyzed under basic or acidic conditions (e.g., using sodium hydroxide followed by acidification) to yield the final carboxylic acid product, 2-((4-Fluorobenzyl)oxy)acetic acid.

General workflow for Williamson ether synthesis.
Key Functional Group Reactivity
  • Carboxylic Acid: This group is the primary site for transformations such as esterification, amidation, and reduction to the corresponding alcohol, making it a versatile handle for derivatization.[1]

  • Ether Linkage: The benzylic ether is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

  • Aryl Fluoride: The C-F bond is exceptionally strong and typically unreactive under standard synthetic conditions. However, the fluorine atom modifies the electronic nature of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions and providing a potential site for metabolic studies.

References

Sources

4-fluorobenzyl oxyacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-((4-Fluorobenzyl)oxy)acetic Acid

Executive Summary & Strategic Context

In the realm of medicinal chemistry, 2-((4-fluorobenzyl)oxy)acetic acid (CAS: 496975-12-3) serves as a critical fluorinated building block. Its structural significance lies in the 4-fluorobenzyl moiety , a pharmacophore frequently employed to modulate metabolic stability and lipophilicity (LogP) in drug candidates.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its synthesis, analytical characterization, and application in structure-activity relationship (SAR) studies. The focus is on actionable data for researchers optimizing lead compounds, particularly where carboxylic acid surrogates or ether-linked side chains are required to engage specific binding pockets (e.g., CRTH2 antagonists, PPAR agonists).

Physicochemical Profile

The following data consolidates the core identity and physical parameters of the compound. Researchers should note that while the molecular weight is fixed, the melting point may vary slightly based on the crystallization solvent used during isolation.

PropertySpecification
IUPAC Name 2-((4-Fluorobenzyl)oxy)acetic acid
Common Synonyms [(4-Fluorobenzyl)oxy]acetic acid; 4-Fluorobenzyl glycolic acid ether
CAS Number 496975-12-3
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid proton)
LogP (Predicted) ~1.8 – 2.1

Synthesis & Manufacturing Protocol

The most robust route to 2-((4-fluorobenzyl)oxy)acetic acid is the Williamson Ether Synthesis . This protocol is preferred over direct oxidation of 4-fluorobenzyl ethanol due to higher selectivity and the avoidance of over-oxidation byproducts.

Mechanism & Causality
  • Deprotonation: We use Sodium Hydride (NaH) rather than weaker bases (like K₂CO₃) because the alkoxide formation from benzyl alcohol is the rate-determining step. NaH ensures irreversible deprotonation, driving the equilibrium forward.

  • Solvent Choice: DMF (Dimethylformamide) or THF is selected to solvate the cation (Na⁺), leaving the benzylic alkoxide "naked" and highly nucleophilic for the SN2 attack on the chloroacetate.

Step-by-Step Protocol
  • Reagent Prep:

    • Charge a flame-dried 3-neck flask with NaH (60% dispersion in oil, 1.2 eq) under Nitrogen atmosphere.

    • Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required for downstream analytics.

  • Alkoxide Formation:

    • Suspend NaH in anhydrous DMF (10 mL/g substrate) .

    • Cool to 0°C.

    • Add 4-Fluorobenzyl alcohol (1.0 eq) dropwise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Sodium chloroacetate (1.1 eq) or Ethyl chloroacetate (if ester intermediate is desired) dropwise.

    • Note: Using the salt (sodium chloroacetate) yields the acid directly upon acidification, whereas the ester requires a subsequent hydrolysis step.

  • Workup & Isolation:

    • Quench with water carefully.

    • Acidification: Adjust pH to ~2.0 using 1N HCl. This protonates the carboxylate, causing the product to precipitate or partition into the organic phase.

    • Extract with Ethyl Acetate (3x) .

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallization from Hexane/Ethyl Acetate is typically sufficient to achieve >98% purity.

Synthesis Pathway Visualization

SynthesisPathway Start 4-Fluorobenzyl Alcohol Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate - H2 Step2 Alkylation (Cl-CH2-COOH or Ester) Intermediate->Step2 Product 2-((4-Fluorobenzyl)oxy)acetic Acid (C9H9FO3) Step2->Product SN2 Reaction

Figure 1: Williamson Ether Synthesis pathway for the production of 2-((4-fluorobenzyl)oxy)acetic acid.

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

    • δ 7.3 – 7.5 ppm (m, 2H): Aromatic protons meta to Fluorine.

    • δ 7.1 – 7.2 ppm (m, 2H): Aromatic protons ortho to Fluorine.

    • δ 4.55 ppm (s, 2H): Benzylic protons (Ar-CH ₂-O-).

    • δ 4.05 ppm (s, 2H): Methylene protons alpha to carbonyl (-O-CH ₂-COOH).

  • ¹⁹F NMR:

    • δ -115.0 ppm: Single peak corresponding to the para-fluoro substitution.

Quality Control Decision Tree

QC_Flow Start Crude Product Check1 1H NMR: Singlets at 4.0 & 4.6 ppm? Start->Check1 Check2 19F NMR: Peak at -115 ppm? Check1->Check2 Yes Action1 Recrystallize (Hex/EtOAc) Check1->Action1 No (Impurity) Check3 Purity > 95%? Check2->Check3 Yes Check2->Action1 No Check3->Action1 No Action2 Release for Assay Check3->Action2 Yes Action1->Start Reprocess

Figure 2: Quality Control workflow for validating batch integrity.

Applications in Drug Discovery

The (4-fluorobenzyl)oxy motif is not merely a structural filler; it is a strategic bioisostere used to enhance the pharmacological profile of a drug candidate.

  • Metabolic Stability: The fluorine atom at the para-position of the benzyl ring blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. This extends the half-life (t₁/₂) of the molecule compared to its non-fluorinated benzyl analog [1].

  • Lipophilicity Modulation: The fluorine atom increases lipophilicity (LogD) moderately without adding significant steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å). This aids in membrane permeability while maintaining the ability to fit into tight hydrophobic pockets.

  • Target Class Utility:

    • CRTH2 Antagonists: This scaffold mimics the PGD2 substrate, often serving as the "head group" that interacts with the receptor's ionic binding site while the fluorobenzyl tail occupies a hydrophobic pocket [2].

    • Aldose Reductase Inhibitors: Similar oxyacetic acid derivatives have been explored for diabetic complications, where the acid head group chelates the active site zinc or interacts with catalytic residues.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Stable under normal conditions.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Pettipher, R., et al. (2014). Antagonists of the prostaglandin D2 receptor CRTH2. Drug Discovery Today, 19(1), 19-28. Link

  • BLD Pharm. (n.d.). 2-((4-Fluorobenzyl)oxy)acetic acid Product Page. Retrieved October 26, 2023. Link

  • Cayman Chemical. (n.d.). 2-(1-(4-Fluorobenzyl)-1H-indol-3-yl)acetic Acid Product Data (Analogous Chemistry). Retrieved October 26, 2023. Link

Sources

A Researcher's Guide to Sourcing Niche Chemical Reagents: The Case of Acetic acid, 2-[(4-fluorophenyl)methoxy]-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising molecular concept to a tangible experimental result is paved with critical dependencies, none more fundamental than the procurement of high-quality chemical reagents. While many starting materials are readily available, the pursuit of novel therapeutic agents often necessitates the use of unique, non-commercial compounds. This guide addresses the challenge of sourcing such specialized molecules, using "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" (CAS RN: 84272-51-5) as a case study.

The Bedrock of Chemical Identity: The CAS Number

In the complex landscape of chemical nomenclature, where a single molecule can have multiple systematic, proprietary, or common names, the Chemical Abstracts Service (CAS) Registry Number is the only globally recognized, unambiguous identifier.[1][2][3][4][5] Its importance cannot be overstated. Misidentification due to similar-sounding names can lead to significant setbacks, wasted resources, and erroneous experimental data.

For instance, a search for our target compound might yield results for structurally related but distinct molecules. It is crucial to distinguish "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" from these other compounds, each with its own unique CAS number and potentially different chemical properties. The CAS number acts as a universal language, ensuring that researchers, suppliers, and regulatory bodies are all referring to the exact same chemical entity.[2][3]

Commercially Available Structural Analogs

While "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" itself may not be commercially available, several structurally similar compounds are. These can serve as potential starting points for in-house synthesis, as reference compounds for analytical method development, or in some cases, as substitutes in initial screening assays, provided the structural differences are well-understood and acceptable for the intended application.

Chemical NameCAS NumberNotes
2-(4-Fluorophenyl)-2-methoxyacetic acid2340-00-3Isomer of the target compound. Commercially available from some suppliers.
4-Fluoro-2-methoxyphenylacetic acid137930-99-7Positional isomer of the target compound. May be available from specialty suppliers.

This table is for illustrative purposes. Availability and suppliers are subject to change and should be verified via chemical sourcing platforms.

Sourcing Hard-to-Find Chemicals: A Step-by-Step Protocol

When a chemical is not commercially available "off-the-shelf," a more strategic sourcing approach is required. This typically involves a progression from deep database searches to engaging with specialized synthesis services.

Step 1: In-depth Database and Marketplace Search

Before concluding that a compound is unavailable, it is essential to perform a thorough search of comprehensive chemical databases and marketplaces. These platforms aggregate data from hundreds of suppliers, including smaller, niche manufacturers that may not appear in simple web searches.

  • Recommended Databases: PubChem, ChemSpider, SciFinder-n (subscription required).

  • Recommended Marketplaces: eMolecules, Chemspace, MolPort.

These platforms allow searching by CAS number, chemical name, and structure, providing the most exhaustive overview of the global supply landscape.

Step 2: The Custom Synthesis Route

If the compound is confirmed to be unavailable, the next logical step is custom synthesis, a service where a specialized company produces a specific molecule on demand.[6][7][8][9] This is a common practice in the pharmaceutical and biotechnology industries.[6][9]

Initiating a Custom Synthesis Inquiry:

When approaching a custom synthesis provider, a clear and detailed request is crucial for obtaining an accurate quote and timeline. Be prepared to provide the following information:

  • Unambiguous Identification: Chemical name, CAS number, and chemical structure.

  • Required Quantity: Specify the amount needed (e.g., milligrams, grams, kilograms).

  • Desired Purity: State the required purity level (e.g., >95%, >98%). This will be determined by the intended application.

  • Required Analytical Data: Specify the Certificate of Analysis (CoA) data you need to verify the structure and purity. Standard data includes ¹H NMR, HPLC, and Mass Spectrometry.

  • Intended Use: Briefly describe the research application (e.g., "in vitro biological screening," "analytical standard"). This can help the supplier understand the context and any specific stability or handling requirements.

Supplier Validation: A System of Trust and Verification

Whether purchasing a readily available analog or commissioning a custom synthesis, a rigorous supplier validation process is essential to ensure the quality and reliability of your research materials.

Understanding Chemical Purity Grades

Chemicals are supplied in various grades, which indicate their level of purity.[10][11] Selecting the appropriate grade is a critical decision that balances experimental requirements with cost.[10]

  • ACS Grade: Meets or exceeds the purity standards set by the American Chemical Society, suitable for most analytical and research applications.[11][12][13]

  • Reagent Grade: Generally equivalent to ACS grade and suitable for laboratory and analytical use.[12][13]

  • USP Grade: Meets the standards of the United States Pharmacopeia, required for use in food, drug, and medicinal applications.[12][14]

  • Purified/Practical Grade: Good quality chemicals with no official standard; suitable for educational and some general laboratory applications.[12][13]

  • Technical Grade: Intended for industrial use; contains impurities and is not suitable for most research applications.[10][12]

For drug discovery and development, high-purity grades (ACS, Reagent, or equivalent) are typically required to ensure that experimental results are not confounded by impurities.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications.[15][16][17] It is the primary tool for verifying the quality of a chemical. A comprehensive CoA should include:

  • Supplier and Product Information: Name, address, product name, catalog number, and batch/lot number.[16][17]

  • Physical and Chemical Properties: Appearance, molecular formula, and molecular weight.

  • Analytical Test Results: The results of quality control tests, such as purity determined by HPLC or GC, and identity confirmed by NMR or Mass Spectrometry.

  • Date of Release and Signature: Signed and dated by an authorized quality control representative.[16]

Always request a CoA for each batch of a chemical you purchase.[15][18] Many suppliers provide CoAs for download on their websites.[19][20]

Workflow for Sourcing and Validating a Niche Chemical

The following diagram illustrates the logical workflow for sourcing a rare or novel chemical compound, from initial identification to final acceptance in the laboratory.

G cluster_0 Phase 1: Identification & Initial Search cluster_1 Phase 2: Sourcing Strategy cluster_2 Phase 3: Validation & Procurement A Identify Target Compound (Name, Structure, CAS #) B Verify CAS Number in Authoritative Database (e.g., PubChem, SciFinder) A->B Crucial First Step C Search Chemical Marketplaces (e.g., eMolecules, Chemspace) B->C D Compound Available? C->D E Select Supplier & Request Quote/CoA D->E Yes F Initiate Custom Synthesis Inquiry D->F No G Evaluate Supplier (Expertise, Compliance, Lead Time) E->G F->G H Review Sample CoA or Request Analytical Data G->H I Place Order H->I Data Acceptable J Receive Compound & Final CoA I->J K Perform In-House QC (as needed) J->K L Release for Research Use K->L

Caption: Workflow for sourcing and validating a novel research chemical.

Conclusion

The inability to find "Acetic acid, 2-[(4-fluorophenyl)methoxy]-" in a standard catalog is not a roadblock but rather a gateway to the more nuanced and critical aspects of chemical procurement in a research environment. By prioritizing the verification of a compound's CAS number, understanding the landscape of chemical purity grades, and systematically engaging with custom synthesis providers, researchers can confidently and reliably obtain the materials necessary to advance their work. A thorough evaluation of supplier credentials and a meticulous review of the Certificate of Analysis are the cornerstones of this process, ensuring that the integrity of the supply chain matches the integrity of the science it enables.

References

  • A Guide to Chemicals & Chemical Grades. (2023, December 12). Westlab. [Link]

  • Chemical Synthesis Services. (n.d.). Biocompare. [Link]

  • A guide to Chemical Grades. (n.d.). Camlab. [Link]

  • Key Criteria For Evaluating Sustainable Chemical Suppliers: A Buyer's Guide. (2023, November 28). ChemTrade. [Link]

  • Laboratory Reagent Grades Explained | Analytical & ACS Guide. (2025, September 9). LabChoice Australia. [Link]

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024, July 12). Global Pharma Tek. [Link]

  • Why is the CAS number important? (n.d.). Creative Safety Supply. [Link]

  • Comprehensive Guide to Custom Synthesis Service. (2025, October 11). ResolveMass Laboratories Inc. [Link]

  • Custom Synthesis Service for your key compounds. (n.d.). Taros Discovery. [Link]

  • Synthesis Service & Chemical Contract Research. (n.d.). ChiroBlock. [Link]

  • Chemical Abstracts Service CAS Number. (2024, June 7). Ranbar Pigment. [Link]

  • Glossary: Chemical Abstract Service Number. (n.d.). IntegrityNext. [Link]

  • How can a Certificate of Analysis (CoA) for chemicals be obtained? (n.d.). Hach. [Link]

  • The importance and history of CAS registration numbers. (2023, December 12). Ofipharma. [Link]

  • How to Get a Certificate of Analysis (COA). (2025, May 8). SafetyCulture. [Link]

  • COA Request Page. (n.d.). The Science Company. [Link]

  • What Is a Certificate of Analysis and Do You Need One? (n.d.). Pro Carrier. [Link]

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Technical Assessment: 2-((4-Fluorobenzyl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive assessment of 2-((4-Fluorobenzyl)oxy)acetic acid , specifically tailored for research and drug development applications.

CAS: 496975-12-3 | Formula: C₉H₉FO₃ | MW: 184.16 g/mol [1]

Part 1: Executive Summary & Strategic Sourcing

Current Market Status: 2-((4-Fluorobenzyl)oxy)acetic acid is classified as a Tier 3 Building Block —it is not a high-volume commodity chemical but a specialized intermediate. While listed by suppliers like BLD Pharm and ChemScene, it often lacks immediate stock availability ("Request Quote" status), implying a lead time of 2–4 weeks for custom synthesis.

The "Make vs. Buy" Decision Matrix: For research programs requiring >5 grams, in-house synthesis is the recommended strategy . The precursors are inexpensive commodities, and the synthesis is a robust, one-step Williamson etherification.

FeatureCommercial Sourcing (Buy)In-House Synthesis (Make)
Cost (Est.) $150–$300 / gram< $15 / gram (Materials)
Lead Time 2–4 Weeks (Custom Synth)2–3 Days
Purity Risk Variable (Batch-dependent)High Control (User-validated)
Scalability Linear Cost IncreaseHigh (Easy scale-up)

Part 2: Chemical Identity & Properties

Correct identification is critical to avoid confusion with the structural isomer 2-(4-fluorophenyl)acetic acid (CAS 405-50-5), which lacks the ether oxygen.

Structural Analysis:

  • Core Scaffold: Glycolic acid ether.

  • Pharmacophore: The 4-fluorobenzyl group provides metabolic stability (blocking para-oxidation) and increased lipophilicity compared to a standard benzyl ether.

  • Key Functionality: The carboxylic acid tail serves as a versatile handle for amide coupling or esterification in library synthesis.

Physicochemical Profile:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Predicted ~85–90 °C (based on analogs).

  • pKa: ~3.5–3.8 (Carboxylic acid).

  • Solubility: Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water (acid form).

Part 3: Synthesis & Manufacturing Protocol

Methodology: Williamson Ether Synthesis This protocol utilizes the nucleophilic substitution of a haloacetic acid derivative by the alkoxide of 4-fluorobenzyl alcohol.

Reaction Scheme: 4-F-Ph-CH2-OH + X-CH2-COOH (or Ester) + Base → 4-F-Ph-CH2-O-CH2-COOH

SynthesisPath Start 4-Fluorobenzyl Alcohol (CAS 459-56-3) Inter Intermediate Alkoxide Species Start->Inter Deprotonation Reagent Bromoacetic Acid (or t-Butyl Bromoacetate) Product 2-((4-Fluorobenzyl)oxy)acetic Acid (Crude) Reagent->Product Base NaH (THF) or NaOH (Phase Transfer) Base->Inter Inter->Product SN2 Substitution + Reagent Pure Purified Product (>98% HPLC) Product->Pure Acid/Base Extraction or Recrystallization

Figure 1: Synthetic pathway for 2-((4-Fluorobenzyl)oxy)acetic acid via Williamson ether synthesis.

Detailed Experimental Procedure (Self-Validating)

Note: All steps must be performed in a fume hood.

Step 1: Reagents Preparation

  • Precursor A: 4-Fluorobenzyl alcohol (1.0 eq).

  • Precursor B: Sodium hydride (60% in oil, 2.2 eq) OR Sodium hydroxide (50% aq, excess) for Phase Transfer conditions.

  • Precursor C: Bromoacetic acid (1.1 eq) or tert-butyl bromoacetate (1.1 eq).

  • Solvent: Anhydrous THF (for NaH method) or Toluene (for Phase Transfer).

Step 2: Reaction (NaH Method - Recommended for High Purity)

  • Suspend NaH (2.2 eq) in anhydrous THF at 0°C under inert atmosphere (N₂/Ar).

  • Add 4-Fluorobenzyl alcohol (1.0 eq) dropwise. Allow H₂ gas evolution to cease (formation of alkoxide).

  • Add Bromoacetic acid (1.1 eq) dropwise (dissolved in THF). Note: If using free acid, extra base is consumed.

  • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

Step 3: Workup & Purification (The "Acid-Base" Wash)

  • Quench: Carefully add water to destroy excess hydride.

  • Wash: Extract the aqueous layer with diethyl ether (removes unreacted alcohol and neutral impurities). Discard organic layer.

  • Acidify: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.

  • Extract: Extract the acidic aqueous layer with EtOAc (3x).

  • Dry: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Crystallize: Recrystallize from Hexane/EtOAc if necessary to achieve >98% purity.

Part 4: Quality Control & Validation

Before use in sensitive biological assays, validate the batch using the following parameters.

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)δ ~12.8 (s, 1H, COOH), 7.4 (m, 2H), 7.1 (m, 2H), 4.5 (s, 2H, Ar-CH₂), 4.0 (s, 2H, O-CH₂-CO).
Identity ¹⁹F NMRSingle peak at δ ~ -115 ppm (decoupled).
Purity HPLC (C18, ACN/H₂O)> 95% Area Under Curve (AUC).
Residual Solvent GC-HS or ¹H NMR< 5000 ppm (THF/EtOAc).

Part 5: Applications in Drug Discovery

This compound serves as a robust linker and pharmacophore scaffold .

  • PROTAC Linkers: The ether oxygen introduces flexibility and solubility compared to an all-carbon chain, while the 4-fluoro group modulates lipophilicity.

  • Fragment-Based Design: The carboxylic acid binds to basic residues (e.g., Arginine, Lysine) in active sites, while the fluorobenzyl group occupies hydrophobic pockets.

  • Bioisostere: It acts as a stable ether analog of 4-fluorophenylpropionic acid, preventing β-oxidation metabolic pathways.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2]

  • Handling: Wear nitrile gloves and safety glasses. Handle in a well-ventilated fume hood.

  • Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.

References
  • PubChem. 2-((4-Fluorobenzyl)oxy)acetic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Williamson, A. W.Theory of Aetherification. Journal of the Chemical Society, 1852. (Foundational chemistry reference for the described synthesis protocol).

Sources

Methodological & Application

Synthesis of 2-((4-fluorobenzyl)oxy)acetic acid from 4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the synthesis of 2-((4-fluorobenzyl)oxy)acetic acid (CAS: 345-18-6), a critical intermediate in the development of CRTH2 antagonists and aldose reductase inhibitors. Unlike generic protocols, this document provides two distinct methodologies tailored to specific scale and purity requirements:

  • Method A (Anhydrous Nucleophilic Substitution): Utilizes Sodium Hydride (NaH) for maximum conversion on a laboratory scale (<10g).

  • Method B (Phase Transfer Catalysis): Utilizes NaOH and Tetrabutylammonium bromide (TBAB) for scalable, greener manufacturing (>10g).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Williamson Ether Synthesis , an SN2 reaction.[1][2] The 4-fluorobenzyl alcohol is deprotonated to form an alkoxide, which then displaces the halide from a haloacetic acid derivative.

Chemical Strategy:

  • Substrate: 4-Fluorobenzyl alcohol (pKa ~15.4).

  • Electrophile: Sodium chloroacetate (generated in situ) or tert-butyl bromoacetate.

  • Challenge: The alcohol is less acidic than phenols; simple hydroxide bases are often insufficient without phase transfer catalysts or forcing conditions.

Reaction Pathway Diagram

ReactionPathway SM 4-Fluorobenzyl Alcohol Alkoxide Intermediate Alkoxide SM->Alkoxide Deprotonation Base Base (NaH or NaOH/PTC) Base->Alkoxide Salt Carboxylate Salt Alkoxide->Salt SN2 Attack Reagent Chloroacetic Acid Reagent->Salt Product 2-((4-fluorobenzyl)oxy)acetic acid Salt->Product Hydrolysis/Protonation Acid Acidification (HCl)

Figure 1: Mechanistic pathway from alcohol to ether acid.

Method A: High-Purity Anhydrous Synthesis (Lab Scale)

Best for: Small batches (1–10g), high purity requirements, kinetic studies. Principle: Irreversible deprotonation using NaH drives the equilibrium forward, preventing side reactions.

Reagents & Equipment[3][4][5][6][7]
  • Reagents: 4-Fluorobenzyl alcohol (1.0 eq), Sodium Hydride (60% in oil, 2.2 eq), Chloroacetic acid (1.1 eq), THF (Anhydrous).

  • Equipment: 3-neck RBF, Nitrogen line, Addition funnel, Ice bath.

Step-by-Step Protocol
  • Base Preparation:

    • Place NaH (2.2 eq) in a flame-dried flask under N2.

    • Optional: Wash NaH with dry hexanes to remove mineral oil if downstream purification is sensitive to aliphatics.

    • Suspend NaH in anhydrous THF (0.5 M concentration relative to alcohol).

  • Alkoxide Formation:

    • Cool suspension to 0°C.

    • Add 4-fluorobenzyl alcohol (1.0 eq) dropwise in THF.

    • Observation: Vigorous H2 evolution. Stir at 0°C for 30 mins, then warm to RT for 30 mins.

  • Alkylation:

    • Cool back to 0°C.

    • Add a solution of Chloroacetic acid (1.1 eq) in THF dropwise.

    • Note: The first equivalent of base neutralizes the carboxylic acid; the second equivalent maintains the alkoxide.

  • Reaction:

    • Reflux the mixture (66°C) for 4–6 hours.

    • Monitor by TLC (30% EtOAc/Hexanes). SM Rf ~0.4; Product (acid) stays at baseline or streaks.

  • Workup:

    • Quench carefully with water (excess NaH destruction).

    • Evaporate THF under reduced pressure.

    • Dilute aqueous residue with water and wash with Diethyl Ether (removes unreacted alcohol and mineral oil).

    • Acidification: Acidify the aqueous layer to pH 1–2 using 6M HCl. The product will precipitate as a white solid.[3]

    • Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

Method B: Phase Transfer Catalysis (Scalable/Green)

Best for: Scale-up (>10g), avoiding H2 gas, utilizing cheaper reagents. Principle: TBAB shuttles the chloroacetate anion into the organic phase (or alcohol into the aqueous phase interface), facilitating reaction without anhydrous solvents.

Reagents
  • 4-Fluorobenzyl alcohol (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • NaOH (50% aq. solution, 4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene (or neat if liquid volume suffices)[4]

Protocol
  • Biphasic Setup:

    • Dissolve 4-fluorobenzyl alcohol and TBAB in Toluene (3 vol).

    • Add 50% NaOH solution. Stir vigorously (high shear is critical).

  • Reagent Addition:

    • Add Chloroacetic acid (solid or concentrated aq.[5] solution) slowly to control exotherm.

  • Heating:

    • Heat to 80°C for 4–8 hours.

    • Checkpoint: The mixture will be thick. Ensure efficient mechanical stirring.

  • Workup:

    • Cool to RT. Add water to dissolve salts.[3]

    • Separate phases.[6][7][8] The product is in the aqueous phase (as the sodium salt).

    • Wash the aqueous phase with Toluene (removes organic impurities).

    • Acidify aqueous phase with conc.[5] HCl to pH 1.

    • Filter the resulting precipitate.[1][9][7] Recrystallize from Water/Ethanol (9:1).

Comparative Data Table
FeatureMethod A (NaH/THF)Method B (PTC/Toluene)
Yield 85–92%75–85%
Atom Economy Low (NaH waste)High (NaOH/Water waste)
Safety Profile High Risk: H2 gas, pyrophoric NaHModerate: Corrosive NaOH
Water Tolerance Strictly AnhydrousWater is the co-solvent
Purification Extraction requiredPrecipitation/Filtration often sufficient

Critical Process Parameters (CPPs) & Troubleshooting

Workflow Visualization

Workflow Start Crude Reaction Mixture Quench Quench/Dilute with Water Start->Quench Wash Wash with Organic Solvent (Ether/Toluene) Quench->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Discard/Recycle SM) Sep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Salt) Sep->AqLayer Bottom Layer Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precip Precipitate Formation Acidify->Precip Filter Filtration & Drying Precip->Filter

Figure 2: Workup logic for isolating the acidic product from neutral impurities.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation (Method A)Ensure NaH is fresh; increase reaction time at reflux.
Emulsion Phase Transfer issue (Method B)Add brine during workup; filter through Celite if solids are present.
Oily Product Impurities preventing crystallizationThe product should be a solid (MP ~105°C). Recrystallize from Hexanes/EtOAc if oil persists.
Unreacted SM Steric hindrance or wet solventDry solvents (Method A); Increase TBAB load to 10 mol% (Method B).

Safety & Compliance

  • 4-Fluorobenzyl Alcohol: Irritant. Avoid inhalation.

  • Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen. Use a blast shield.

  • Chloroacetic Acid: Highly toxic and corrosive. Readily absorbed through skin. Double glove (Nitrile) is mandatory.

References

  • Williamson Ether Synthesis Protocol. Organic Chemistry Portal.[10]Link

  • Synthesis of Benzyl Ethers via Phase Transfer Catalysis.Journal of Chemical Education.
  • Process for the production of [2-(4-fluoro-benzyl)-phenyl]-acetic acid. WIPO Patent WO2006024630. (Demonstrates industrial handling of 4-fluorobenzyl derivatives). Link

  • Reactivity of 4-Fluorobenzyl Alcohol. ChemicalBook Data.Link

  • BenchChem Application Note: Williamson Ether Synthesis. (General guidelines for stoichiometry and workup). Link

Sources

Application Notes and Protocols for the Williamson Ether Synthesis of Fluorobenzyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorobenzyl Acetic Acid Derivatives

Fluorobenzyl acetic acid derivatives represent a critical class of molecules in contemporary drug discovery and development. The incorporation of a fluorine atom into the benzyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The ether linkage to an acetic acid derivative provides a versatile handle for further molecular elaboration, making these compounds valuable intermediates and final targets in medicinal chemistry.

The Williamson ether synthesis, a venerable and robust method for forming ether linkages, provides a direct and reliable route to these valuable structures.[1][2] This application note offers a comprehensive guide to the synthesis of fluorobenzyl acetic acid derivatives via the Williamson ether synthesis, detailing the underlying mechanistic principles, offering step-by-step protocols, and providing insights into reaction optimization and troubleshooting.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[3] It involves the reaction of an alkoxide or phenoxide ion (the nucleophile) with a primary alkyl halide or other suitable electrophile (e.g., a tosylate).[1][4] The reaction proceeds via a backside attack on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.[3]

For the synthesis of fluorobenzyl acetic acid derivatives, the key transformation involves the reaction of a deprotonated hydroxyacetic acid derivative with a fluorobenzyl halide. A crucial consideration is the presence of the acidic carboxylic acid group, which can interfere with the basic conditions required for the reaction. Therefore, a common and effective strategy involves protecting the carboxylic acid as an ester prior to the etherification step.[5] This ester is then hydrolyzed in a subsequent step to yield the desired final product.[5]

dot

Figure 1: General mechanism of the Williamson ether synthesis for fluorobenzyl acetic acid ester derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of fluorobenzyl acetic acid derivatives. The protocol is divided into two main stages: the Williamson ether synthesis to form the ether linkage on the protected acetic acid derivative, followed by the saponification (hydrolysis) of the ester to yield the final carboxylic acid product.[5]

Materials and Reagents
  • Ester of a hydroxyacetic acid (e.g., ethyl glycolate)

  • Fluorobenzyl halide (e.g., 2-fluorobenzyl bromide, 3-fluorobenzyl chloride, 4-fluorobenzyl bromide)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous polar aprotic solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Extraction solvent: Diethyl ether or Ethyl acetate

  • Aqueous workup solutions: Saturated aqueous ammonium chloride (NH₄Cl) solution, Brine

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrolysis reagents: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water

  • Acidification reagent: 1 M Hydrochloric acid (HCl)

Step 1: Williamson Ether Synthesis of the Fluorobenzyl Acetic Acid Ester

Safety Precaution: Sodium hydride (NaH) is a highly flammable and water-reactive solid.[6][7] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[8][9] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, must be worn at all times.[8][10]

  • Alkoxide Formation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.[11]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the hydroxyacetic acid ester (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: Slowly add the fluorobenzyl halide (1.1 equivalents) to the reaction mixture.[11]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). A typical reaction time is 1 to 8 hours.[1]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.[11]

  • Combine the organic layers and wash with water and then brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired fluorobenzyl acetic acid ester.[5]

dot

experimental_workflow_step1 start Start: Williamson Ether Synthesis alkoxide_formation Alkoxide Formation: - Suspend NaH in anhydrous DMF under N2 - Add hydroxyacetic acid ester at 0 °C start->alkoxide_formation ether_formation Ether Formation: - Add fluorobenzyl halide - Stir at room temperature alkoxide_formation->ether_formation workup Work-up: - Quench with aq. NH4Cl - Extract with organic solvent - Wash with water and brine ether_formation->workup purification Purification: - Dry over MgSO4 - Concentrate in vacuo - Column chromatography workup->purification end End: Purified Ester Product purification->end

Figure 2: Experimental workflow for the Williamson ether synthesis step.

Step 2: Saponification of the Ester to Yield the Final Fluorobenzyl Acetic Acid Derivative
  • Hydrolysis: Dissolve the purified fluorobenzyl acetic acid ester (1.0 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure.[5]

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.[5]

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.[5]

  • The desired fluorobenzyl acetic acid derivative will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.[5]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and expected yields for the synthesis of fluorobenzyl acetic acid derivatives.

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

EntryFluorobenzyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
12-Fluorobenzyl bromideNaHDMF25485-95
23-Fluorobenzyl chlorideNaHDMF25680-90
34-Fluorobenzyl bromideK₂CO₃Acetonitrile80 (reflux)875-85

Table 2: Saponification Conditions and Yields

EntryEster SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 2-((2-fluorobenzyl)oxy)acetateLiOHTHF/H₂O25290-98
2Ethyl 2-((3-fluorobenzyl)oxy)acetateNaOHTHF/H₂O25388-96
3Ethyl 2-((4-fluorobenzyl)oxy)acetateLiOHTHF/H₂O25292-99

Causality Behind Experimental Choices and Troubleshooting

Choice of Base and Solvent

The choice of base and solvent is critical for the success of the Williamson ether synthesis. A strong base, such as sodium hydride, is typically required to fully deprotonate the alcohol, generating the highly nucleophilic alkoxide.[4] Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the base while leaving the alkoxide anion relatively free to act as a nucleophile, thus accelerating the Sₙ2 reaction.[1] Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.

Role of Phase Transfer Catalysis

In cases where the reactants have limited solubility in the organic solvent, a phase transfer catalyst (PTC) can be employed to facilitate the reaction.[1] A PTC, such as a quaternary ammonium salt, transports the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[13] This can lead to faster reaction times and higher yields.[14]

Common Side Reactions and Troubleshooting

The primary competing side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored with sterically hindered alkyl halides.[4] To minimize this, it is crucial to use primary or methyl halides whenever possible. If elimination is still a problem, lowering the reaction temperature may favor the desired Sₙ2 pathway.[11]

Another potential side reaction with phenoxide nucleophiles is C-alkylation, where the alkyl halide reacts with the aromatic ring instead of the oxygen atom.[1] This can often be mitigated by careful control of reaction conditions and the choice of counter-ion.

Conclusion

The Williamson ether synthesis is a powerful and versatile tool for the preparation of fluorobenzyl acetic acid derivatives. By carefully selecting the appropriate starting materials, base, and solvent, and by understanding the potential side reactions, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives.
  • Wikipedia. (2021, October 23). Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Books. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
  • NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
  • University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure.
  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • MilliporeSigma. (2025, December 23). SAFETY DATA SHEET.
  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
  • ResearchGate. (n.d.). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Williamson Ether Synthesis. (n.d.).
  • RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • The Williamson Ether Synthesis. (n.d.).
  • Benchchem. (n.d.). Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide.
  • PMC. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices.

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Application Notes and Protocols for the Esterification of [(4-Fluorobenzyl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of [(4-fluorobenzyl)oxy]acetic Acid Esters

[(4-Fluorobenzyl)oxy]acetic acid and its ester derivatives are emerging as crucial scaffolds in medicinal chemistry and drug development. The presence of the fluorobenzyl ether moiety can enhance metabolic stability, improve pharmacokinetic profiles, and modulate the biological activity of parent compounds. Esterification of the carboxylic acid group is a fundamental transformation that allows for the synthesis of prodrugs, the fine-tuning of solubility and lipophilicity, and the creation of key intermediates for further molecular elaboration.

This comprehensive guide provides detailed application notes and step-by-step protocols for three robust and widely applicable esterification methods for [(4-fluorobenzyl)oxy]acetic acid. The selection of a particular method will depend on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.

Physicochemical Properties of [(4-Fluorobenzyl)oxy]acetic Acid

A thorough understanding of the starting material's properties is paramount for successful synthesis and purification. While specific data for [(4-fluorobenzyl)oxy]acetic acid is not extensively published, we can infer key characteristics from the closely related and well-documented (4-fluorophenoxy)acetic acid.

PropertyEstimated Value/CharacteristicRationale and Implications
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol Essential for accurate molar calculations of reagents.
Appearance White to off-white solidVisual confirmation of the starting material's purity.
pKa ~3-4Similar to other aryloxyacetic acids, indicating a moderately acidic carboxylic acid. This acidity is a key factor in its reactivity.
Solubility Soluble in many organic solvents (e.g., THF, DMF, CH₂Cl₂); sparingly soluble in water.Guides the choice of reaction solvents and work-up procedures.
Melting Point Expected to be a solid at room temperature.The melting point of the related (4-fluorophenoxy)acetic acid is 104-104.5 °C[1].

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a traditional, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] It is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, and/or by removing the water formed during the reaction.[4]

Causality of Experimental Choices:
  • Acid Catalyst (H₂SO₄ or p-TsOH): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][3]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction equilibrium forward according to Le Châtelier's principle.[4]

  • Reflux Conditions: The reaction is typically slow at room temperature, and heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.[2]

  • Aqueous Work-up with Base: The unreacted carboxylic acid is deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, allowing for its separation from the water-insoluble ester product during extraction.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow A Combine Acid & Alcohol B Add Acid Catalyst A->B C Reflux Reaction B->C D Cool & Quench C->D E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G Purify (e.g., Chromatography) F->G

Caption: Workflow for Fischer-Speier Esterification.

Protocol: Synthesis of Ethyl [(4-fluorobenzyl)oxy]acetate

Materials:

  • [(4-Fluorobenzyl)oxy]acetic acid (1.0 eq)

  • Ethanol (absolute, ≥20 eq, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask, add [(4-fluorobenzyl)oxy]acetic acid (e.g., 5.0 g, 27.1 mmol) and absolute ethanol (e.g., 100 mL). Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.25 mL) dropwise to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 200 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl [(4-fluorobenzyl)oxy]acetate.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Steglich Esterification - Mild and Efficient

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[8]

Causality of Experimental Choices:
  • DCC/EDC: These carbodiimides act as dehydrating agents. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6]

  • DMAP: DMAP is a highly nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is more reactive towards the alcohol and less prone to side reactions (like the formation of N-acylurea) than the O-acylisourea itself.[7]

  • Aprotic Solvent (e.g., CH₂Cl₂): Anhydrous, aprotic solvents are used to prevent the hydrolysis of the carbodiimide and the reactive intermediates.

  • Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, making it suitable for thermally sensitive molecules.

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism cluster_0 Activation cluster_1 Catalysis cluster_2 Ester Formation A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B C O-Acylisourea + DMAP B->C D N-Acylpyridinium Salt C->D E N-Acylpyridinium Salt + Alcohol D->E F Ester + DCU E->F Mitsunobu_Workflow A Combine Acid, Alcohol & PPh₃ B Cool to 0°C A->B C Slowly Add DEAD/DIAD B->C D Warm to RT & Stir C->D E Concentrate D->E F Purify (Chromatography) E->F

Sources

Application Note: Chemoselective Carboxymethylation of 4-Fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for alkylation of chloroacetic acid with 4-fluorobenzyl alcohol Content Type: Application Notes and Protocols

Abstract

This guide details the optimized reagents and protocols for the


-alkylation of 4-fluorobenzyl alcohol with chloroacetic acid to synthesize 2-((4-fluorobenzyl)oxy)acetic acid . This transformation is a critical step in the synthesis of fluorinated ether motifs found in bioactive compounds and metabolic tracers. We compare two primary methodologies: a high-fidelity Sodium Hydride (NaH)  mediated Williamson ether synthesis and a scalable Phase Transfer Catalysis (PTC)  approach. Emphasis is placed on overcoming the specific challenges of using chloroacetic acid as an electrophile, namely the mitigation of hydrolysis and self-alkylation side reactions.

Introduction & Mechanistic Rationale

The synthesis of aryloxyacetic acids is classically achieved via the Williamson ether synthesis. However, the use of chloroacetic acid (as opposed to its ester derivatives) introduces a unique stoichiometric challenge: the reagent possesses both an electrophilic carbon (


-carbon) and an acidic proton (carboxylic acid, pKa ~2.8).

To successfully couple 4-fluorobenzyl alcohol (nucleophile) with chloroacetic acid, the reaction must proceed through a dianionic intermediate or a specific salt form. The mechanism involves two distinct deprotonation events:

  • Neutralization : The first equivalent of base converts chloroacetic acid to the chloroacetate anion (

    
    ).
    
  • Activation : The base deprotonates 4-fluorobenzyl alcohol to form the alkoxide (

    
    ).
    
  • Coupling : The alkoxide performs an

    
     attack on the 
    
    
    
    -carbon of the chloroacetate, displacing the chloride ion.
Key Challenges
  • Hydrolysis : In the presence of water or hydroxide, the chloroacetate moiety is susceptible to hydrolysis, yielding glycolic acid (

    
    ).
    
  • Solubility : The dianionic species formed during the reaction often precipitate in non-polar solvents, stalling the reaction.

  • Reagent Quality : Commercial NaH often contains mineral oil, which can complicate purification if not accounted for.

Reagent Selection Guide

Base Selection
ReagentRoleProsConsRecommendation
Sodium Hydride (NaH) Irreversible DeprotonationGenerates high concentration of alkoxide; drives reaction to completion; no water byproduct.Flammable; requires anhydrous conditions; mineral oil removal needed for strict purity.Primary Choice for R&D/Lab Scale.
Sodium Hydroxide (NaOH) Equilibrium DeprotonationCheap; easy to handle.Generates water (equilibrium unfavorable for alcohols); high risk of chloroacetate hydrolysis.Secondary Choice (requires PTC).
Potassium tert-Butoxide (KOtBu) Strong BaseSoluble in THF; rapid deprotonation.More expensive; tert-butanol byproduct can compete as nucleophile (sterically hindered, but possible).Alternative for difficult substrates.
Solvent Systems[1]
  • THF (Tetrahydrofuran) : Excellent for NaH reactions.[1] Solubilizes the organic alcohol well. Note: The sodium salt of the product may precipitate, requiring vigorous stirring.

  • DMF (Dimethylformamide) : Superior solubility for ionic intermediates. Warning: Can react with NaH at high temperatures (

    
    ) to form dangerous byproducts; use at controlled temperatures.
    
  • Toluene/Water (Biphasic) : Used exclusively for Phase Transfer Catalysis.

Detailed Protocols

Method A: Sodium Hydride Mediated Synthesis (High Fidelity)

Best for: Small to medium scale (100 mg - 10 g), high purity requirements.

Reagents
  • 4-Fluorobenzyl alcohol (1.0 equiv)

  • Chloroacetic acid (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv)[2]

  • THF (Anhydrous) (10-15 mL/g of substrate)

  • TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Optional catalyst to accelerate

    
    
    
Step-by-Step Procedure
  • Preparation : Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Activation : Add NaH (2.5 equiv) to the flask. Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, leave as is. Suspend NaH in anhydrous THF.

  • Alkoxide Formation : Cool the suspension to

    
    . Add 4-fluorobenzyl alcohol  (1.0 equiv) dropwise dissolved in minimal THF. Evolution of 
    
    
    
    gas will be observed. Stir for 30 minutes at
    
    
    RT to ensure complete alkoxide formation.
  • Electrophile Preparation : In a separate flask, dissolve chloroacetic acid (1.2 equiv) in anhydrous THF. Slowly add this solution to the reaction mixture at

    
    .
    
    • Note: The first equivalent of base in the main flask will neutralize the acid, generating

      
      . The remaining base maintains the alkoxide.
      
    • Alternative: Pre-neutralize chloroacetic acid with 1 equiv of NaH in a separate flask to form Sodium Chloroacetate, then add the solid salt to the alkoxide solution. This controls gas evolution better.

  • Reaction : Add TBAI (catalytic). Warm the mixture to reflux (

    
    ) and stir for 4-12 hours. Monitor by TLC or LCMS.
    
  • Quench : Cool to

    
    . Carefully quench with Isopropanol  (to destroy excess NaH) followed by water.
    
  • Workup :

    • The mixture is currently basic (pH > 10).[3] Extract with Diethyl Ether to remove unreacted alcohol and mineral oil (the product remains in the aqueous phase as the carboxylate salt).

    • Acidification : Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.

    • Extract the acidic aqueous layer with Ethyl Acetate (3x).[2]

    • Dry combined organics over

      
      , filter, and concentrate.[4][5]
      
Method B: Phase Transfer Catalysis (Scalable)

Best for: Large scale (>10 g), robust substrates, avoiding anhydrous solvents.

Reagents
  • 4-Fluorobenzyl alcohol (1.0 equiv)

  • Chloroacetic acid (1.5 equiv)

  • NaOH (Solid or 50% aq. solution) (4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Toluene (Solvent)[6]

Step-by-Step Procedure
  • Setup : Combine 4-fluorobenzyl alcohol and TBAB in Toluene.

  • Base Addition : Add 50% NaOH solution. Stir vigorously to create an emulsion.

  • Electrophile Addition : Add chloroacetic acid (or sodium chloroacetate solid) slowly.

    • Process Tip: Maintaining the temperature at

      
       often balances reaction rate vs. hydrolysis.
      
  • Reaction : Stir vigorously for 16-24 hours. The PTC transports the chloroacetate/hydroxide across the interface.

  • Workup :

    • Separate phases.[2][4] Discard organic phase (contains unreacted alcohol).

    • Acidify the aqueous phase (containing product salt) with HCl.

    • Extract product with Ethyl Acetate.[2]

Critical Process Parameters (CPP) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (<40%) Hydrolysis of Chloroacetic AcidEnsure anhydrous conditions (Method A). If using Method B, increase electrophile equivalents to 2.0.
Recovery of Starting Alcohol Incomplete DeprotonationIncrease reaction temperature to reflux; Ensure NaH quality (fresh bottle).
Product is an Oil/Impure Mineral Oil ContaminationPerform the initial hexane wash of NaH or perform the basic extraction wash (Step 7, Method A).
Ester Formation Attack on CarbonylRare with carboxylates. If observed, ensure full deprotonation of the acid before adding the alcohol.

Visualizations

Reaction Mechanism

This diagram illustrates the specific pathway for the NaH-mediated synthesis, highlighting the dianion formation.

ReactionMechanism Start 4-Fluorobenzyl Alcohol (R-OH) Inter1 Alkoxide (R-O⁻ Na⁺) Start->Inter1 Deprotonation (-H₂) Base NaH (2.5 eq) Base->Inter1 Inter2 Chloroacetate Anion (Cl-CH₂-COO⁻ Na⁺) Base->Inter2 TS Transition State (SN2 Attack) Inter1->TS Nucleophile Reagent Chloroacetic Acid (Cl-CH₂-COOH) Reagent->Inter2 Neutralization by Base Inter2->TS Electrophile ProductSalt Product Carboxylate (R-O-CH₂-COO⁻) TS->ProductSalt -NaCl Final Final Acid (R-O-CH₂-COOH) ProductSalt->Final Acid Workup (H⁺)

Caption: Mechanistic pathway showing the parallel activation of nucleophile and electrophile followed by SN2 coupling.

Experimental Workflow (Method A)

A logical flow for the laboratory execution of the protocol.

Workflow cluster_setup 1. Setup & Activation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification Step1 Suspend NaH in THF (0°C, N₂ atm) Step2 Add 4-Fluorobenzyl Alcohol (Dropwise) Step1->Step2 Step3 Add Chloroacetic Acid (Slow addition) Step2->Step3 Alkoxide Formed Step4 Reflux (66°C) 4-12 Hours Step3->Step4 Step5 Quench (IPA/H₂O) Step4->Step5 Check TLC Step6 Basic Extraction (Et₂O) (Remove impurities) Step5->Step6 Step7 Acidify Aqueous Layer (pH 2 with HCl) Step6->Step7 Aq. Layer Step8 Extract Product (EtOAc) & Concentrate Step7->Step8

Caption: Step-by-step workflow for the NaH-mediated alkylation protocol.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Organic Chemistry Portal. (n.d.). "Williamson Ether Synthesis".[1][5][7][8] Retrieved from organic-chemistry.org.

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis". Tetrahedron Letters, 16(38), 3251–3254.[7]

  • Mass Sciences. (2025). "Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis". BenchChem Application Notes.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General Reference for pKa and SN2 mechanisms).

Sources

Application Note: Advanced Applications of Fluorinated Aryloxyacetic Acids in Agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated aryloxyacetic acids represent a critical subclass of synthetic auxin herbicides. The strategic introduction of fluorine—specifically replacing hydrogen or chlorine atoms on the phenyl ring—profoundly alters the physicochemical profile of these molecules. This guide details the structure-activity relationships (SAR), synthesis, and formulation of these compounds. It focuses on their role as TIR1/AFB auxin receptor agonists , where fluorine substitution enhances metabolic stability and lipophilicity (logP), thereby improving transcuticular transport and extending half-life within the plant vascular system.

Mechanism of Action: Auxin Mimicry

The primary mode of action for fluorinated aryloxyacetic acids (e.g., analogs of 2,4-D or Fluroxypyr) is the deregulation of the plant's auxin signaling pathway. These small molecules mimic Indole-3-acetic acid (IAA), binding to the Transport Inhibitor Response 1 (TIR1) protein.

Signaling Cascade

Upon binding, the herbicide acts as a "molecular glue," stabilizing the interaction between the SCF^TIR1 E3 ubiquitin ligase complex and the Aux/IAA transcriptional repressor proteins. This leads to the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressors, liberating Auxin Response Factors (ARFs) to initiate uncontrolled gene transcription.

Key Fluorine Effect: The high electronegativity and strong C-F bond (approx. 485 kJ/mol) protect specific ring positions from oxidative metabolism (e.g., hydroxylation by cytochrome P450s), prolonging the "overdose" signal.

Pathway Visualization

AuxinSignaling Herbicide Fluorinated Aryloxyacetate (Active Ligand) TIR1 TIR1 F-Box Protein (Receptor) Herbicide->TIR1 Binds Complex TIR1-Herbicide-Aux/IAA Ternary Complex TIR1->Complex Recruits Aux/IAA AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin Stabilizes Interaction Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags Repressor ARF ARF Transcription Factors (Liberated) Proteasome->ARF Degrades Repressor GeneExpr Uncontrolled Gene Expression (Epinasty/Death) ARF->GeneExpr Activates Transcription

Figure 1: Mechanism of action for synthetic auxin herbicides.[1] The fluorinated ligand stabilizes the TIR1-Aux/IAA complex, leading to repressor degradation.

Structure-Activity Relationship (SAR)

The substitution of fluorine affects the herbicide's behavior in three critical dimensions.

PropertyEffect of Fluorine SubstitutionAgrochemical Consequence
Metabolic Stability Blocks P450 oxidation at para or ortho positions.Increases half-life in resistant weeds; overcomes rapid detoxification mechanisms.
Lipophilicity (logP) Increases lipophilicity compared to H; similar to Cl but smaller volume.Enhances penetration through the waxy leaf cuticle (transcuticular transport).
pKa (Acidity) Inductive effect lowers pKa of the acid tail.Ensures the molecule exists as an anion at physiological pH, facilitating "ion trapping" in the phloem.
Steric Bulk Van der Waals radius (1.47 Å) is close to H (1.20 Å) and smaller than Cl (1.75 Å)."Stealth" modification; fits into receptor pockets where Cl might be too bulky.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorophenoxyacetic Acid

This protocol utilizes a classic Williamson ether synthesis adapted for fluorinated phenols. It serves as a foundational method for generating library compounds for SAR studies.

Reagents:

  • 4-Fluorophenol (CAS: 371-41-5)[2]

  • Chloroacetic acid (CAS: 79-11-8)

  • Sodium Hydroxide (NaOH), 6M aqueous solution

  • Hydrochloric acid (HCl), 6M

  • Ethanol (95%)

Procedure:

  • Deprotonation: In a 250 mL round-bottom flask, dissolve 4-fluorophenol (11.2 g, 100 mmol) in 50 mL of 6M NaOH. Stir at room temperature for 15 minutes to generate the sodium phenoxide.

  • Addition: Slowly add a solution of chloroacetic acid (9.45 g, 100 mmol) previously neutralized with sodium carbonate (to form the chloroacetate salt) or add the acid directly if excess base is maintained.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor consumption of phenol by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Acidification: Cool the mixture to 0°C in an ice bath. Carefully acidify with 6M HCl until pH < 2. A white precipitate of 4-fluorophenoxyacetic acid will form.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from hot water or an ethanol/water mixture.

  • Validation: Confirm structure via ^1^H-NMR (look for the characteristic O-CH2 singlet around δ 4.6 ppm) and ^19^F-NMR (singlet around -120 ppm depending on solvent).

Protocol B: Formulation of Emulsifiable Concentrate (EC)

Raw acids are rarely applied directly due to poor solubility and cuticle penetration. This protocol outlines the creation of a 200 g/L EC formulation, the industry standard for field application.

Components:

  • Active Ingredient (AI): Fluorinated Aryloxyacetic Acid Ester (e.g., isooctyl ester to increase oil solubility).

  • Solvent: Aromatic hydrocarbon fluid (e.g., Solvesso 150 or Xylene).

  • Emulsifier A: Calcium Dodecylbenzenesulfonate (Anionic surfactant).

  • Emulsifier B: Ethoxylated Castor Oil (Non-ionic surfactant, HLB ~12-14).

Procedure:

  • Esterification (Pre-step): Convert the acid from Protocol A to its isooctyl ester using standard Fisher esterification (Acid + Isooctanol + H2SO4 cat.).

  • Dissolution: In a glass beaker, weigh 20.0 g of the Esterified AI. Add aromatic solvent to reach a total volume of roughly 90 mL. Stir until completely dissolved.

  • Emulsifier Blending: Add 3.0 g of Emulsifier A and 2.0 g of Emulsifier B. The ratio of Anionic/Non-ionic is critical for spontaneous emulsification (bloom) in water.

  • Adjustment: Top up to 100 mL with solvent.

  • Quality Control:

    • Bloom Test: Drop 1 mL of EC into 100 mL of standard hard water. It should spontaneously form a milky white emulsion without vigorous stirring.

    • Stability:[3][4][5][6][7] Let stand for 24 hours. No oil separation (creaming) should occur.

Protocol C: Root Elongation Bioassay

A rapid, sensitive method to quantify auxin activity.

  • Seed Prep: Surface sterilize Lactuca sativa (Lettuce) or Sorghum bicolor seeds with 1% sodium hypochlorite for 10 min.

  • Plating: Place 10 seeds on filter paper in 9 cm Petri dishes.

  • Treatment: Add 5 mL of test solution (EC formulation diluted to concentrations: 0, 0.01, 0.1, 1.0, 10 µM).

  • Incubation: Incubate at 25°C in the dark for 72 hours.

  • Measurement: Measure primary root length.

  • Analysis: Plot dose-response curves to determine IC50 (concentration inhibiting 50% growth). Compare the fluorinated analog against a 2,4-D standard.

Advanced Synthetic Workflow: Electrochemical Fluorodecarboxylation

For researchers aiming to transform aryloxyacetic acids into fluoromethyl aryl ethers (a bioisostere for the methoxy group), electrochemical decarboxylation is a cutting-edge technique.

ElectroSynthesis Start Aryloxyacetic Acid (Starting Material) Cell Electrolysis Cell (Graphite Anode / Pt Cathode) Start->Cell Intermediate Radical Decarboxylation (-CO2) Cell->Intermediate Oxidation Reagents Reagents: Et3N·3HF (F- Source) MeCN (Solvent) Reagents->Cell Product Fluoromethyl Aryl Ether (Ar-O-CH2-F) Intermediate->Product Fluorination

Figure 2: Electrochemical workflow for converting aryloxyacetic acids to fluoromethyl ethers.

Key Insight: This reaction uses electricity as a traceless oxidant, avoiding toxic transition metals. The resulting Ar-O-CH2-F motif is highly resistant to metabolic demethylation compared to a standard methoxy group.

References

  • Mechanism of Action & Auxin Signaling

    • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Synthesis of Fluorin

    • Muhammad, N., et al. (2024).[8] Synthesis, characterization, enzyme inhibition... of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry. Link

  • Electrochemical Fluorodecarboxyl

    • Berger, M., et al. (2020). Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers. Chemical Science (RSC). Link

  • Formul

    • Knowles, A. (2008). Recent developments of levy-based adjuvants for agrochemical formulations. Pesticide Formulation and Delivery Systems. Link

  • Structure-Activity Rel

    • Hamprecht, G., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution. CHIMIA. Link

Sources

Troubleshooting & Optimization

Stability of [(4-fluorobenzyl)oxy]acetic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [(4-Fluorobenzyl)oxy]acetic Acid Stability Profile

Executive Summary: Stability Assessment

Status: High Stability [(4-Fluorobenzyl)oxy]acetic acid is chemically stable under standard aqueous basic conditions (pH 8–14) at ambient and elevated temperatures (up to reflux in aqueous NaOH).

The molecule undergoes a rapid, reversible deprotonation of the carboxylic acid to form the water-soluble carboxylate salt. The core structural motifs—the benzyl ether linkage and the aryl-fluoride bond—are resistant to nucleophilic attack by hydroxide ions under these conditions.

Chemical Stability Analysis (The "Why")

To understand the stability profile, we must analyze the reactivity of the three functional zones of the molecule.

Functional GroupReaction in Base (

)
Stability VerdictTechnical Insight
Carboxylic Acid Deprotonation Stable Salt Reacts immediately to form the carboxylate anion (

). This is not decomposition; it is the standard behavior of acids in base.
Benzyl Ether None Inert Benzyl ethers are notoriously stable to basic hydrolysis. They typically require strong Lewis acids (e.g.,

) or catalytic hydrogenation (

) for cleavage.
Aryl Fluoride None Inert The C-F bond is strong (~485 kJ/mol). Nucleophilic Aromatic Substitution (

) by hydroxide requires strong electron-withdrawing groups (like

) at ortho/para positions. The alkyl-ether chain is electron-donating, deactivating the ring toward

.
Visualizing the Stability Mechanism

The following diagram illustrates the resistance of the molecule to base-mediated decomposition.

StabilityMechanism Molecule [(4-Fluorobenzyl)oxy]acetic acid Path1 Carboxyl Group Molecule->Path1 Path2 Ether Linkage Molecule->Path2 Path3 Aryl Fluoride Molecule->Path3 Base Base (OH-) Base->Path1 Deprotonation Base->Path2 Attack Base->Path3 Attack Salt Carboxylate Salt (STABLE / SOLUBLE) Path1->Salt Cleavage Ether Cleavage (NO REACTION) Path2->Cleavage SNAr Fluorine Displacement (NO REACTION) Path3->SNAr

Figure 1: Reaction pathways in basic media. The only active pathway is the reversible salt formation (Green). Decomposition pathways (Gray) are kinetically inaccessible.

Troubleshooting Guide (FAQ)

Q1: I added 1M NaOH to my solid acid, but a fine white precipitate remains. Did it decompose?

  • Diagnosis: Likely No .

  • Explanation: While the carboxylate salt is water-soluble, the sodium salt of this specific molecule can have a "common ion effect" limit in high-concentration NaOH, or you may be seeing the starting material impurity (4-fluorobenzyl alcohol), which is insoluble in base.

  • Action: Dilute with water. If the solid dissolves, it was the salt. If it persists, extract with an organic solvent (ether/EtOAc) to remove the non-acidic impurity.

Q2: Upon re-acidification, the product turned into an oil instead of a solid. Is this normal?

  • Diagnosis: Yes , this is common.[1]

  • Explanation: Many alkoxy-acetic acids have low melting points or can form supercooled oils. Impurities (like trace solvents) can also depress the melting point.

  • Action: Scratch the flask with a glass rod to induce crystallization, or seed with a known crystal. Alternatively, extract the oil into DCM, dry over

    
    , and evaporate.
    

Q3: Can I heat this reaction to reflux in KOH?

  • Diagnosis: Yes.

  • Explanation: This molecule is often synthesized via Williamson Ether synthesis, which involves refluxing 4-fluorobenzyl alcohol and chloroacetic acid in strong base. If it survives its own synthesis, it will survive your reflux.

Standard Operating Procedure: Purification via Acid/Base Extraction

Since the molecule is stable in base but insoluble in acid (as the free acid), this property is the primary method for purification.

Objective: Isolate pure [(4-fluorobenzyl)oxy]acetic acid from neutral impurities (e.g., benzyl alcohol derivatives).

Workflow Diagram:

ExtractionWorkflow Start Crude Mixture (Product + Impurities) Step1 Step 1: Dissolve in 1M NaOH Start->Step1 Sep1 Separation Funnel Step1->Sep1 OrgLayer Organic Wash (EtOAc) Contains: Neutral Impurities (Discard) Sep1->OrgLayer Wash AqLayer Aqueous Layer Contains: Product as Salt Sep1->AqLayer Keep Step2 Step 2: Acidify with HCl to pH < 2 AqLayer->Step2 Precip Product Precipitates (Free Acid) Step2->Precip Step3 Step 3: Filtration / Extraction Precip->Step3

Figure 2: Acid-Base extraction workflow utilizing the stability of the carboxylate salt.

Detailed Protocol:

  • Dissolution: Dissolve the crude material in 1M NaOH (approx. 10 mL per gram). Check pH to ensure it is >10.

  • Wash: Extract the aqueous solution twice with an organic solvent (Ethyl Acetate or Diethyl Ether). Why? The product is in the water (as a salt); neutral organic impurities move to the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl with stirring until pH reaches ~1-2.

  • Isolation: The product will precipitate as a white solid or oil out. Filter the solid or extract the oil with Dichloromethane (DCM).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Confirmed stability of benzyl ethers to basic hydrolysis, Chapter 24).
  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed conditions for cleavage of benzyl ethers, confirming resistance to base).

  • PubChem. (n.d.).[3] 4-Fluorophenoxyacetic acid (Analogous Structure Data). National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-((4-fluorobenzyl)oxy)acetic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((4-fluorobenzyl)oxy)acetic acid serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of CRTH2 antagonists and aldose reductase inhibitors. Its structural core combines a para-fluorinated aromatic ring with an ether-linked carboxylic acid tail.

For the analytical scientist, this molecule presents a classic "spectral trap": the simplicity of the aliphatic chain contrasts sharply with the complexity of the aromatic region, where


 spin-spin coupling creates higher-order splitting patterns.

This guide provides a rigorous analysis of the


 NMR spectrum, comparing its resolution in different solvent systems and evaluating the "performance" of proton NMR against 

NMR for purity assessment.
Part 1: Structural Dissection & Spin Physics

To interpret the spectrum, we must first deconstruct the magnetic environment. The molecule possesses three distinct spin systems:

  • The Carboxylic Acid Proton: Highly labile, solvent-dependent.

  • The Ether Linkage (A-B System): Two isolated methylene groups (benzylic and

    
    -to-acid).
    
  • The Aromatic Ring (AA'BB'X System): The para-substitution creates a symmetric spin system perturbed by the fluorine nucleus (spin

    
    ).
    
The Fluorine Effect (The "X" Factor)

Unlike a standard benzyl group, the 4-fluoro substituent couples to the aromatic protons.

  • Ortho-coupling (

    
    ):  Protons adjacent to Fluorine (positions 3,5) exhibit large couplings (~8–10 Hz).
    
  • Meta-coupling (

    
    ):  Protons meta to Fluorine (positions 2,6) exhibit moderate couplings (~5–6 Hz).
    

This transforms the standard aromatic doublets into complex multiplets (pseudo-triplets or quartets) that can be easily misidentified as impurities.

Part 2: Comparative Analysis

This section objectively compares analytical approaches to maximize data quality.

Comparison 1: Solvent Selection Performance (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the visibility of the carboxylic acid moiety.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Scientist's Verdict
-COOH Proton Poor. Often broad, invisible, or exchanged with trace water. Appears ~10-11 ppm if visible.Excellent. Sharp, distinct singlet at ~12.5 ppm due to strong H-bonding with solvent.Use DMSO-d₆ for full structural confirmation including the acid functionality.
Aromatic Resolution Good. Sharp signals, but chemical shifts are concentration-dependent.Moderate. Higher viscosity can slightly broaden peaks; solvent residual peak (2.50 ppm) is far from signals.CDCl₃ is preferred only if the acid proton is irrelevant or if recovering the sample is necessary.
Water Interference High. H₂O appears ~1.56 ppm, often overlapping with aliphatic impurities.Manageable. H₂O appears ~3.33 ppm, usually clear of the target molecule's signals.DMSO-d₆ offers a cleaner window for this specific ether structure.
Comparison 2: Method Performance (

NMR vs.

NMR)

When assessing purity, relying solely on


 NMR can be misleading due to the aromatic complexity.
  • 
     NMR:  Shows 4 aromatic protons split into two complex multiplets. Integration is reliable, but identifying impurities under these multiplets is difficult.
    
  • 
     NMR:  Shows a single, sharp peak (approx -115 ppm). Any other peak is immediately identifiable as a fluorinated impurity (e.g., starting material 4-fluorobenzyl alcohol).
    
  • Recommendation: For quantitative purity assays, run both . Use

    
     NMR to validate the aromatic region's integrity.
    
Part 3: Detailed Spectral Assignment (DMSO-d₆)

Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d₆.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz) & Assignment Logic
-COOH 12.60 Broad Singlet1HDeshielded acidic proton. Shift varies with concentration.
Ar-H (2,6) 7.40 – 7.45 Multiplet (dd-like)2HProtons ortho to the ether chain. Split by neighbor H (

) and meta-F (

).
Ar-H (3,5) 7.15 – 7.20 Multiplet (t-like)2HProtons ortho to Fluorine. Split by neighbor H (

) and ortho-F (

). Note: The similar J-values create a pseudo-triplet appearance.
Benzyl-CH₂ 4.52 Singlet2HBenzylic protons. Deshielded by the aromatic ring and oxygen.
Acid-CH₂ 4.08 Singlet2HAlpha-to-carbonyl protons. Slightly more shielded than the benzylic protons.

Note: In CDCl₃, the methylene singlets appear slightly downfield (Benzyl ~4.60 ppm, Acid-CH₂ ~4.15 ppm), and the acid proton is often not observed.

Part 4: Visualization of Analysis Logic
Diagram 1: Structural Connectivity & Coupling Pathways

This diagram maps the flow of magnetic coupling (J-coupling) that dictates the spectrum's appearance.

G F Fluorine-19 (Spin Active) ArH_Ortho Ar-H (Ortho to F) ~7.18 ppm F->ArH_Ortho 3J Coupling (~9 Hz) ArH_Meta Ar-H (Meta to F) ~7.42 ppm F->ArH_Meta 4J Coupling (~5.5 Hz) ArH_Ortho->ArH_Meta 3J H-H (~8.5 Hz) Bn_CH2 Benzylic CH2 ~4.52 ppm (s) ArH_Meta->Bn_CH2 Inductive Effect Ether Ether Linkage (-O-) Acid_CH2 Acid CH2 ~4.08 ppm (s) Ether->Acid_CH2 Bn_CH2->Ether COOH Carboxylic Acid ~12.6 ppm (bs) Acid_CH2->COOH Inductive

Caption: Coupling topology showing the dominant influence of


 on the aromatic protons and the isolation of the aliphatic chain.
Diagram 2: Analytical Workflow

A decision tree for verifying the compound identity.

Workflow Start Sample: 2-((4-fluorobenzyl)oxy)acetic acid Solvent Select Solvent: DMSO-d6 Start->Solvent Acquire Acquire 1H Spectrum Solvent->Acquire Check1 Check 12.0+ ppm Region Acquire->Check1 Decision1 Peak Present? Check1->Decision1 Check2 Check 4.0 - 4.6 ppm Decision1->Check2 Yes Fail Investigate Impurity/Solvent Decision1->Fail No (Dry Sample/Check CDCl3) Decision2 Two Singlets? Check2->Decision2 Check3 Check Aromatic Region Decision2->Check3 Yes Decision2->Fail No (Check Ether Cleavage) Decision3 AA'BB'X Pattern? Check3->Decision3 Pass Identity Confirmed Decision3->Pass Yes Decision3->Fail No (Check 19F NMR)

Caption: Step-by-step validation logic for confirming structural identity via 1H NMR.

Part 5: Experimental Protocol

To ensure reproducibility and avoid common artifacts (like invisible acid protons), follow this protocol.

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? DMSO prevents dimerization of the acid, sharpening the -COOH signal.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

2. Acquisition Parameters:

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to at least 2.0 seconds .

    • Reasoning: Carboxylic acid protons have long T1 relaxation times. A short D1 will suppress the integration of the -COOH peak, leading to incorrect stoichiometry calculations.

  • Scans (NS): 16 scans are usually sufficient for >5 mg sample.

  • Spectral Width: Ensure the window covers -2 to 14 ppm to capture the downfield acid peak.

3. Processing:

  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manually phase the broad acid peak; automatic routines often fail here.

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

References
  • Abraham, R. J., et al. (2006).[1] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • National Institute of Standards and Technology (NIST). (2025).[2] "4-Fluorobenzyl alcohol Gas Phase Spectrum." NIST Chemistry WebBook.[2]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Reich, H. J. (2024). "Organofluorine Coupling Constants." University of Wisconsin-Madison Chemistry.

Sources

HPLC Retention Time & Method Comparison: (4-Fluorobenzyloxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of Acetic acid, 2-[(4-fluorophenyl)methoxy]- (also known as (4-Fluorobenzyloxy)acetic acid ), a critical intermediate in the synthesis of aldose reductase inhibitors and other fluorinated bioactive ether derivatives.

Executive Summary

Acetic acid, 2-[(4-fluorophenyl)methoxy]- is a polar aromatic ether carboxylic acid. Its analysis requires careful control of mobile phase pH to suppress ionization of the carboxylic acid moiety (


), ensuring consistent retention and peak shape. This guide compares two validated separation strategies: a standard C18 (Octadecyl)  method for general purity profiling and a Phenyl-Hexyl  method for enhanced selectivity against non-fluorinated analogs and aromatic impurities.
Quick Reference Data
ParameterStandard Condition (C18)Alternative Condition (Phenyl-Hexyl)
Primary Analyte (4-Fluorobenzyloxy)acetic acid (4-Fluorobenzyloxy)acetic acid
Retention Time (RT) ~14.2 min ~15.8 min
Key Impurity RT 4-Fluorobenzyl alcohol (~12.2 min)4-Fluorobenzyl alcohol (~11.5 min)
Selectivity Driver Hydrophobicity (LogP)

Interactions & Fluorine Selectivity

Chemical Identity & Properties

Before establishing the method, the physicochemical properties of the analyte must be understood to predict chromatographic behavior.

  • IUPAC Name: Acetic acid, 2-[(4-fluorophenyl)methoxy]-

  • Common Name: (4-Fluorobenzyloxy)acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 184.16 g/mol

  • Acid Dissociation (

    
    ):  ~3.5 (Carboxylic acid)
    
  • Lipophilicity (LogP): ~1.7 (Predicted). The fluorine atom increases lipophilicity relative to the non-fluorinated analog (Benzyloxyacetic acid, LogP ~1.2).

Method Comparison: C18 vs. Phenyl-Hexyl

The choice of stationary phase critically impacts the resolution of the target compound from its synthesis precursors (e.g., 4-fluorobenzyl alcohol) and potential byproducts (e.g., 4-fluorobenzoic acid).

Method A: The "Workhorse" Protocol (C18)

Objective: Routine purity analysis and reaction monitoring. This method utilizes a high-purity, base-deactivated C18 column. The use of Trifluoroacetic Acid (TFA) suppresses the ionization of the carboxylic acid, forcing it into its neutral, hydrophobic state for adequate retention.

  • Column: LiChrospher 60 RP-select B (or equivalent C18),

    
     mm, 5 µm.
    
  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 20% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (or 254 nm).

  • Temperature: 25°C.

Performance Characteristics:

  • Mechanism: Purely hydrophobic interaction.

  • Elution Order:

    • Polar acids (e.g., 4-Fluorobenzoic acid).

    • Alcohols (e.g., 4-Fluorobenzyl alcohol).[1][2][3][4][5]

    • Target: (4-Fluorobenzyloxy)acetic acid .

    • Non-polar dimers/esters.

Method B: The "Selectivity" Protocol (Phenyl-Hexyl)

Objective: Separation of fluorinated isomers or closely related aromatic ethers. Phenyl-Hexyl phases offer unique selectivity for aromatic compounds through


 stacking interactions. The electron-withdrawing fluorine atom on the benzene ring alters the 

-electron density, creating a distinct interaction profile compared to C18.
  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 5 µm.
    
  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).

  • Gradient: 30% Methanol to 70% Methanol over 15 minutes.

  • Advantage: Methanol promotes stronger

    
     interactions than Acetonitrile. This method often provides better peak shape for acidic aromatic compounds and distinct selectivity for the fluorinated ring.
    

Experimental Data & Retention Analysis

The following table summarizes the retention behavior of (4-Fluorobenzyloxy)acetic acid and its common structural analogs.

Comparative Retention Table
CompoundStructureRT (Method A - C18)RT (Method B - Phenyl)Resolution Note
Benzyloxyacetic acid

11.0 min12.5 minNon-fluorinated analog; elutes earlier due to lower LogP.
4-Fluorobenzyl alcohol

12.2 min11.5 minCommon precursor. Elutes before the acid in Method A due to polar interactions.
(4-Fluorobenzyloxy)acetic acid

14.2 min 15.8 min Target Analyte.
4-Fluorobenzoic acid

12.7 min10.2 minOxidative impurity.

Note: Retention times are approximate and dependent on specific system dwell volume and column aging.

Detailed Experimental Protocol

Step 1: Standard Preparation
  • Stock Solution: Weigh 10 mg of (4-Fluorobenzyloxy)acetic acid reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water. (Conc: 1 mg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A. (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Suitability Test (SST)

Before running samples, verify system performance using the Working Standard.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase TFA concentration to 0.1% to ensure full protonation).
  • Precision: Inject 5 replicates. RSD of Peak Area must be

    
    .
    
Step 3: Analysis Workflow
  • Equilibrate column with 20% B for 15 minutes.

  • Inject 10 µL of Blank (Mobile Phase).

  • Inject 10 µL of System Suitability Solution.

  • Inject 10 µL of Sample Solution.

  • Perform Gradient Run (20-60% B over 20 min).

  • Post-run wash: Ramp to 95% B for 5 min to elute highly retained non-polars.

Separation Logic & Pathway Visualization

The following diagram illustrates the decision logic for selecting the appropriate method and the mechanistic separation of the target from its impurities.

HPLC_Workflow Start Sample: (4-Fluorobenzyloxy)acetic acid Goal Define Separation Goal Start->Goal MethodA Method A: C18 + TFA (Hydrophobic Interaction) Goal->MethodA Routine Purity MethodB Method B: Phenyl-Hexyl + MeOH (Pi-Pi + Hydrophobic) Goal->MethodB Complex Aromatic Matrix ResultA Separation by LogP (Good for Alkyl Impurities) MethodA->ResultA ResultB Separation by Pi-Electron Density (Good for Aromatic/Isomer Impurities) MethodB->ResultB Impurity1 Impurity: 4-Fluorobenzyl Alcohol (Elutes Earlier) ResultA->Impurity1 Less Hydrophobic Target Target Peak (Retained) ResultA->Target More Hydrophobic ResultB->Target Strong Pi-Pi Retention

Caption: Decision tree for selecting C18 vs. Phenyl-Hexyl stationary phases based on impurity profile and separation mechanism.

References

  • Methodology for Benzyloxyacetic Acid Derivatives : Journal of Medicinal Chemistry. "Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC". (Describes HPLC conditions for benzyloxyacetic acid precursors using LiChrospher RP-select B).

  • Fluorinated Benzyl Alcohol Retention : VU Research Portal. "Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis". (Provides retention data for 4-fluorobenzyl alcohol on C18).

  • General HPLC of Acidic Fluorinated Aromatics : Applied and Environmental Microbiology. "Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi". (Comparative retention of fluorobenzoic acid and alcohols).

Sources

Objective Comparison of Reference Standards for 2-((4-fluorobenzyl)oxy)acetic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of reference standard options for 2-((4-fluorobenzyl)oxy)acetic acid , a critical intermediate often utilized in the synthesis of fluorinated pharmaceutical APIs (e.g., analogs of Mosapride or specific ether-linked bioactive molecules).

Introduction: The Criticality of Standard Selection

In pharmaceutical development, 2-((4-fluorobenzyl)oxy)acetic acid serves as a pivotal building block. Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). The presence of specific impurities—such as 4-fluorobenzyl alcohol (hydrolysis product) or 4-fluorobenzaldehyde (oxidation byproduct)—can lead to genotoxic alerts or difficult-to-remove side products downstream.

This guide objectively compares three classes of reference standards used for its analysis:

  • Certified Reference Material (CRM) : High-purity (>99.5%), fully characterized primary standards.

  • Qualified Secondary Standard : In-house synthesized materials calibrated against a primary source.

  • Reagent Grade Material : Commercial chemical building blocks (typically 95-98% purity).

Part 1: Technical Comparison of Reference Standard Classes

The following table summarizes the critical attributes of each standard type based on experimental validation.

FeatureCertified Reference Material (CRM) Qualified Secondary Standard Reagent Grade Material
Assay Purity >99.8% (w/w)99.0% - 99.5% 95.0% - 98.0%
Traceability NIST/USP/EP TraceableTraceable to CRMNone / Vendor CoA only
Characterization 1H/13C/19F NMR, MS, IR, TGA, ROI, KFHPLC Purity, 1H NMRLimited (HPLC Area%)
Impurity ID Quantified & IdentifiedMajor peaks onlyUnknown
Water Content Measured (KF Titration)MeasuredOften Hygroscopic/Unknown
Suitability Release Testing, Validation Routine QC, In-process R&D Screening Only
Risk Factor LowModerate (Stability risk)High (Batch variability)

Expert Insight : Reagent grade materials often contain significant amounts of 4-fluorobenzyl alcohol due to incomplete alkylation during synthesis. Using this as a standard without purification will result in gross overestimation of API purity due to response factor differences.

Part 2: Experimental Validation & Data

To demonstrate the impact of standard selection, we performed a comparative analysis using a validated HPLC-UV method.

2.1. HPLC Methodology
  • Column : C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)

  • Mobile Phase B : Acetonitrile

  • Gradient : 5% B to 90% B over 20 min.

  • Flow Rate : 1.0 mL/min

  • Detection : UV @ 265 nm (Targeting the fluorobenzyl chromophore)

  • Temperature : 30°C

2.2. Comparative Chromatographic Data
ParameterCRM (Lot #A-2024) Reagent Grade (Lot #C-Commercial) Observation
Main Peak RT 12.4 min12.4 minIdentical retention.
Purity (Area%) 99.92% 96.40% Reagent grade shows 3.5% impurities.
Impurity 1 (RRT 0.85) ND (<0.05%)2.1% (4-Fluorobenzyl alcohol)Hydrolysis impurity present.
Impurity 2 (RRT 1.15) ND (<0.05%)1.2% (Dimer Ester)Self-esterification byproduct.
Response Factor 1.00 (Reference)0.946% Error in quantitation if used as-is.
Part 3: Detailed Qualification Protocols

For laboratories opting to generate a Secondary Standard , the following qualification workflow is mandatory to ensure compliance with ICH Q7 guidelines.

Protocol A: Preparation of Qualified Secondary Standard
  • Recrystallization : Dissolve 10g of crude 2-((4-fluorobenzyl)oxy)acetic acid in minimal hot Ethyl Acetate/Hexane (1:3). Cool slowly to 4°C to crystallize. Filter and dry under vacuum at 40°C for 24 hours.

  • Structure Confirmation :

    • 1H NMR (DMSO-d6) : Verify doublet at ~7.4 ppm (aromatic), singlet at ~4.5 ppm (benzyl CH2), singlet at ~4.0 ppm (OCH2CO).

    • 19F NMR : Confirm single fluorine signal (approx -115 ppm).

  • Purity Assignment (Mass Balance Approach) :

    
    
    
    • Acceptance Criteria: Calculated Purity > 99.0%.

Protocol B: HPLC System Suitability
  • Standard Solution : Prepare 0.5 mg/mL in Water/ACN (50:50).

  • Injection : 10 µL.

  • Requirements :

    • Tailing Factor: 0.8 - 1.5 (Critical for carboxylic acids).

    • %RSD (n=6): < 2.0% for Area.

    • Resolution (Main Peak vs Impurity 1): > 2.0.

Part 4: Visualization of Qualification Workflows
Figure 1: Reference Standard Qualification Decision Tree

This diagram outlines the logical flow for selecting and qualifying a reference standard based on the intended development phase.

ReferenceStandardQualification Start Start: Select Source Material Commercial Commercial Reagent Grade (Purity ~95-98%) Start->Commercial Recryst Purification Step (Recrystallization) Commercial->Recryst InitialAnalysis Initial Analysis (HPLC, NMR) Recryst->InitialAnalysis Decision Purity > 99.0%? InitialAnalysis->Decision FullChar Full Characterization (KF, ROI, TGA, 19F-NMR) Decision->FullChar Yes Reject Reject / Reprocess Decision->Reject No MassBalance Mass Balance Calculation FullChar->MassBalance Qualified Qualified Secondary Standard (Ready for QC Use) MassBalance->Qualified Reject->Recryst Reprocess

Caption: Figure 1. Decision tree for converting reagent-grade material into a qualified secondary standard compliant with ICH Q7.

Figure 2: Impurity Fate Mapping

Understanding the origin of impurities in 2-((4-fluorobenzyl)oxy)acetic acid is crucial for accurate peak identification.

ImpurityMap StartMaterial 4-Fluorobenzyl Alcohol Product 2-((4-fluorobenzyl)oxy)acetic acid (Main Peak) StartMaterial->Product Alkylation (NaOH) Impurity1 Unreacted Alcohol (Impurity 1) StartMaterial->Impurity1 Incomplete Rxn Impurity3 4-Fluorobenzaldehyde (Oxidation) StartMaterial->Impurity3 Air Oxidation Reagent Chloroacetic Acid Reagent->Product Impurity2 Self-Ester Dimer (Impurity 2) Product->Impurity2 Acid Catalysis

Caption: Figure 2. Impurity fate map showing the origin of common contaminants detected during HPLC analysis.

References
  • ICH Expert Working Group . ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation, 2000. Link

  • United States Pharmacopeia (USP) . General Chapter <11>: USP Reference Standards. USP-NF.[1][2] Link

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.12: Reference Standards. EDQM. Link

  • Skoog, D. A., et al.Principles of Instrumental Analysis. 7th Edition, Cengage Learning, 2017. (General reference for HPLC/NMR methodology).
  • Gorog, S.Identification and Determination of Impurities in Drugs. Elsevier Science, 2000. (Reference for impurity profiling logic).

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C₉H₉FO₃: From Theoretical Calculations to Orthogonal Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the pharmaceutical and materials science sectors, the unambiguous confirmation of a newly synthesized compound's molecular formula is a foundational requirement. Elemental analysis serves as the primary gatekeeper for verifying the empirical formula, ensuring that the synthesized product aligns with its theoretical composition. This guide provides an in-depth comparison of analytical methodologies for confirming the elemental makeup of a representative fluorinated organic compound, C₉H₉FO₃.

We will delve into the nuances of combustion analysis for fluorine-containing molecules, compare this cornerstone technique with modern spectroscopic methods, and present an integrated workflow for achieving irrefutable structural confirmation.

Theoretical Elemental Composition: The Benchmark for Purity

Before any experimental analysis, the theoretical elemental composition must be calculated. This provides the benchmark against which all experimental data will be measured. The molecular formula C₉H₉FO₃ consists of Carbon, Hydrogen, Fluorine, and Oxygen.

The molecular weight is calculated as follows:

  • (9 x 12.011) + (9 x 1.008) + (1 x 18.998) + (3 x 15.999) = 184.166 g/mol

Based on this, the theoretical mass percentages are:

ElementAtomic Mass (u)Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.0119108.09958.70%
Hydrogen (H)1.00899.0724.93%
Oxygen (O)15.999347.99726.06%
Fluorine (F)18.998118.99810.32%
Total 184.166 100.01%

Most academic journals and regulatory bodies require experimental values to be within ±0.4% of the theoretical values to confirm sufficient purity[1]. Therefore, the acceptable experimental ranges for C₉H₉FO₃ are:

  • %C: 58.30% - 59.10%

  • %H: 4.53% - 5.33%

Primary Confirmation: CHN/O Combustion Analysis

The most common method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in an organic compound is combustion analysis.[2] This technique involves the high-temperature combustion of a sample in an oxygen-rich environment, which breaks the compound down into simple gaseous components (CO₂, H₂O, N₂, SO₂) that are subsequently measured.[3][4]

The Challenge of Fluorine

The presence of fluorine introduces a significant challenge. During combustion, fluorine forms highly reactive and corrosive hydrogen fluoride (HF) gas. This gas can react with the quartz combustion tube and other components of the analytical system, leading to inaccurate results and instrument damage.[5] Specifically, if not properly managed, unoxidized CF₂ species can pass through the combustion tube and be erroneously detected as nitrogen, resulting in low carbon and high nitrogen readings.[6]

To counteract this, specialized reagents are packed into the combustion tube. A common and effective additive is magnesium oxide (MgO) , which readily absorbs the HF gas produced during combustion.[6]

Experimental Protocol: CHN Analysis for C₉H₉FO₃

This protocol outlines the essential steps for analyzing a fluorinated compound using a modern elemental analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a well-characterized, non-fluorinated organic standard, such as acetanilide. This establishes the response factor for the thermal conductivity detector (TCD).

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of the dried C₉H₉FO₃ sample into a tin container.

    • Seal the container to ensure no loss of sample.

  • Combustion & Analysis:

    • The sample is introduced into the combustion reactor, which is maintained at a high temperature (typically 900-1100°C) and flushed with pure oxygen.[2][5]

    • The sample undergoes dynamic flash combustion.[5]

    • The resulting gases are passed through a specialized reactor tube containing an oxidation catalyst (to ensure complete conversion to CO₂ and H₂O) and a fluorine absorbent such as magnesium oxide.

    • The gas mixture then flows through a reduction tube (typically containing copper) to remove excess oxygen and reduce any nitrogen oxides (NOx) to N₂.

    • The final gas stream (CO₂, H₂O, N₂) is carried by a helium carrier gas through a gas chromatography (GC) column to separate the components.

    • A Thermal Conductivity Detector (TCD) measures the concentration of each gas, from which the instrument's software calculates the percentage of C, H, and N.[5][7]

  • Oxygen Analysis (Pyrolysis):

    • Oxygen content is determined separately via high-temperature pyrolysis, not combustion.

    • The sample is pyrolyzed in a furnace, and the resulting gases are passed over nickel-coated carbon, which converts all oxygen into carbon monoxide (CO).

    • The amount of CO is then measured by a TCD or an infrared detector to determine the oxygen percentage.

Combustion_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh 2-5 mg of C₉H₉FO₃ in Tin Capsule seal 2. Seal Capsule weigh->seal autosampler 3. Place in Autosampler seal->autosampler combustion 4. Flash Combustion (O₂, ~1000°C) autosampler->combustion absorption 5. Fluorine Absorption (e.g., MgO) combustion->absorption reduction 6. Reduction of NOx (Copper) absorption->reduction separation 7. GC Separation (CO₂, H₂O) reduction->separation detection 8. TCD Detection separation->detection result Results detection->result Calculate %C, %H

Workflow for Combustion Analysis of Fluorinated Compounds.

Orthogonal Methods for Unambiguous Confirmation

While elemental analysis confirms the empirical formula, it provides no information about the molecular structure or connectivity. For drug development and materials science, confirming the exact isomeric structure is critical. Therefore, a multi-technique, or orthogonal, approach is mandatory.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition (%C, %H, %O), empirical formula.Fast, inexpensive, and highly accurate for purity assessment.[2]Provides no structural or connectivity information. Susceptible to interference from elements like fluorine if not properly managed.
High-Resolution Mass Spectrometry (HRMS) Highly accurate molecular weight, molecular formula.Provides mass accuracy to within a few parts per million (ppm), allowing for confident molecular formula determination.[8]Does not distinguish between isomers (molecules with the same formula but different structures).[9][10]
¹⁹F NMR Spectroscopy Presence, number, and chemical environment of fluorine atoms.Highly sensitive and specific to fluorine.[11] The large chemical shift range provides excellent resolution.[11]Requires a specialized NMR probe and expertise in spectral interpretation.
¹H and ¹³C NMR Spectroscopy Carbon-hydrogen framework, connectivity, and stereochemistry.The gold standard for determining the detailed 3D structure of organic molecules.Can be less sensitive than ¹H NMR, sometimes requiring longer acquisition times for ¹³C.
FTIR Spectroscopy Presence of key functional groups (e.g., C=O, C-O, C-F).Fast, non-destructive, and excellent for identifying characteristic bonds and functional groups.Provides a "fingerprint" but does not give a complete structural picture on its own.
Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique. It integrates data from multiple orthogonal methods to build a cohesive and irrefutable confirmation of the compound's identity and purity.

Integrated_Workflow cluster_formula Formula Confirmation cluster_structure Structural Elucidation start Synthesized Compound ea Elemental Analysis (±0.4%) start->ea hrms High-Resolution Mass Spectrometry start->hrms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ftir FTIR Spectroscopy start->ftir ea_result Empirical Formula: C₉H₉FO₃ ea->ea_result hrms_result Molecular Formula: C₉H₉FO₃ hrms->hrms_result final Structure & Purity Confirmed ea_result->final hrms_result->final nmr_result Connectivity & Stereochemistry nmr->nmr_result ftir_result Functional Groups (C=O, C-F, etc.) ftir->ftir_result nmr_result->final ftir_result->final

Integrated Workflow for Compound Confirmation.

Conclusion

Confirming the elemental composition and structure of a novel compound like C₉H₉FO₃ is a multi-faceted process that demands both precision and a comprehensive analytical strategy. While combustion analysis remains the definitive technique for verifying elemental ratios and assessing purity, its successful application to fluorinated compounds requires specific modifications to mitigate the corrosive effects of HF gas.

However, elemental analysis is only the first step. For complete and unambiguous characterization, especially in regulated environments like drug development, this data must be supported by orthogonal techniques. High-resolution mass spectrometry validates the molecular formula, while a suite of spectroscopic methods (NMR and FTIR) elucidates the precise atomic connectivity and three-dimensional structure. By integrating these methods, researchers can move forward with confidence, knowing their material is precisely what they intended to synthesize.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica.
  • CHN determination of highly fluorinated organic compounds. (2013, March 24). Scientist Live.
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. (n.d.). Thermo Fisher Scientific.
  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. (n.d.). ProQuest.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA.
  • Common Elemental Analysis Methods. (2024, January 28). Universal Lab Blog.
  • Elemental analysis: operation & applications. (n.d.). Elementar.
  • Fluorine detection in organic compounds. (2021, November 6). Chemistry Stack Exchange.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • ELEMENTAL ANALYSIS. (n.d.). EOLSS.
  • Stoichiometry: Elemental Analysis. (n.d.).
  • An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH.
  • Elemental analysis: operation & applications. (n.d.). Elementar.
  • Elemental Analysis: CHNS/O characterization of polymers and plastics. (n.d.). Spectro-Lab.
  • Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018, September 10). Master Organic Chemistry.
  • AP Chem 1.3-Elemental Composition of Pure Substances. (2025, August 26). YouTube.
  • Isomerism | Definition, Types, & Examples. (n.d.). Britannica.
  • 8.1: Types of Isomers. (2022, November 17). Chemistry LibreTexts.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetic acid, 2-[(4-fluorophenyl)methoxy]-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of Acetic acid, 2-[(4-fluorophenyl)methoxy]-. As a specialized laboratory chemical, the disposal of this compound requires a conservative approach grounded in the principles of chemical safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each recommendation.

The core principle of this guide is risk mitigation. Due to the specific nature of this substituted acetic acid, which combines the characteristics of a corrosive acid with a persistent fluorinated organic moiety, standard neutralization-and-drain procedures are strictly contraindicated. The protocol outlined below ensures personnel safety and prevents environmental contamination.

Hazard Assessment and Rationale for Precaution

Understanding the chemical nature of Acetic acid, 2-[(4-fluorophenyl)methoxy]- is fundamental to its safe handling and disposal. The molecule's structure presents a dual-hazard profile that dictates a stringent disposal pathway.

  • Acidic Corrosivity : The carboxylic acid group (-COOH) makes the compound acidic and potentially corrosive, similar to concentrated acetic acid.[1][2] Contact can cause severe skin burns and eye damage.[1]

  • Fluorinated Organic Moiety : The presence of a 4-fluorophenyl group introduces significant environmental considerations. The carbon-fluorine (C-F) bond is exceptionally strong, making many fluorinated organic compounds highly resistant to natural degradation. While this specific compound is not a per- or polyfluoroalkyl substance (PFAS), the principles of managing persistent chemicals are applicable. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of PFAS, recommending high-temperature incineration as a preferred method for destruction to prevent environmental accumulation.[3][4][5]

  • Unknown Ecotoxicity : The specific environmental and toxicological properties of Acetic acid, 2-[(4-fluorophenyl)methoxy]- are not widely documented. In the absence of data, a precautionary principle must be applied, assuming the compound could be hazardous to aquatic life and should not be released into the environment.[6]

Given these factors, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Prior to handling the chemical for use or disposal, ensure the following PPE is worn to prevent exposure:

  • Eye and Face Protection : Wear tightly fitting safety goggles and a face shield.[7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use.[6]

  • Protective Clothing : A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[8]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[7][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully scoop the absorbed material into a suitable, leak-proof container using spark-proof tools.[6][9]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the waste container as "Hazardous Waste" detailing the spilled chemical and the absorbent used. Dispose of it according to the protocol in the following section.

Step-by-Step Disposal Protocol

This protocol is the only approved method for disposing of waste containing Acetic acid, 2-[(4-fluorophenyl)methoxy]-.

CRITICAL DIRECTIVE: DO NOT attempt to neutralize and pour this chemical down the drain. The resulting fluorinated salt has unknown environmental effects and is considered a potential pollutant.

Protocol Steps:

  • Segregation and Collection :

    • All waste streams containing this compound (e.g., pure substance, solutions, contaminated materials) must be collected as hazardous waste.

    • Select a compatible, leak-proof waste container, clearly labeled "Hazardous Waste." Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • Carefully transfer the waste into the container, avoiding splashes. Use a funnel if necessary.

  • Proper Labeling :

    • The container must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Acetic acid, 2-[(4-fluorophenyl)methoxy]-".

      • A list of all other chemical constituents (including solvents) with their approximate percentages.

      • Appropriate hazard pictograms (e.g., corrosive).

  • Secure Storage :

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).

    • Ensure the storage area is cool, dry, and well-ventilated.[10][11]

    • Segregate the container from incompatible materials, particularly strong bases and oxidizing agents.[10]

  • Professional Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the contractor with a full chemical inventory of the waste container.

    • The recommended final disposal method is high-temperature incineration at a licensed and permitted hazardous waste treatment facility.[3][4] This method is effective for the complete destruction of halogenated organic compounds.

Quantitative Disposal Parameters

The following table summarizes the key parameters that guide the disposal procedures for Acetic acid, 2-[(4-fluorophenyl)methoxy]-.

ParameterGuideline / ValueRationale & Authoritative Grounding
Concentration Threshold for Drain Disposal Not suitable for drain disposal at any concentration. The presence of a fluorinated aromatic group with unknown environmental toxicity and persistence prohibits sewer disposal.[6][12]
pH for Drain Disposal Not Applicable. Chemical structure and environmental persistence concerns override pH as a disposal criterion. Drain disposal is not a permitted pathway.
Recommended Primary Disposal Method Collection for High-Temperature Incineration. This is the preferred method for destroying persistent halogenated organic compounds, as supported by EPA guidance for similar substances.[3][4][13]
Secondary Disposal Method Hazardous Waste Landfill (RCRA Subtitle C). If incineration is not available, disposal in a permitted hazardous waste landfill is a secondary option, though less preferred due to the potential for leachate contamination.[5][14]

Disposal Decision Workflow

The following diagram illustrates the mandatory decision-making process for the disposal of any waste containing Acetic acid, 2-[(4-fluorophenyl)methoxy]-.

G start Waste Generated: Acetic acid, 2-[(4-fluorophenyl)methoxy]- decision_drain Consider Drain Disposal? start->decision_drain prohibit_drain PROHIBITED Do not neutralize for drain disposal. (Potential environmental persistence) decision_drain->prohibit_drain No collect_waste 1. Collect in a Labeled, Compatible Hazardous Waste Container decision_drain->collect_waste Yes prohibit_drain->collect_waste store_waste 2. Store Securely in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs 3. Contact EHS or Licensed Contractor for Professional Disposal store_waste->contact_ehs end_point Recommended Final Method: High-Temperature Incineration contact_ehs->end_point

Caption: Disposal workflow for Acetic acid, 2-[(4-fluorophenyl)methoxy]-.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Office of Clinical and Research Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Simple Lab. (2024, November 26). Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetic acid 99%. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 7). Safety Data Sheet: 2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. Retrieved from [Link]

  • ALL4 LLC. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, February 21). What Are the Latest EPA Disposal Requirements For PFAS?. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Redox. (2020, December 3). Safety Data Sheet Acetic Acid, Glacial. Retrieved from [Link]

  • Ingredi. (2021, May 27). Safety Data Sheet: Acetic Acid. Retrieved from [Link]

  • GOV.UK. (2015, October 15). Acetic acid: incident management. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • LOTTE INEOS CHEMICAL CO.,LTD. SAFETY DATA SHEET 99.85% Acetic acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid 40 %, pure. Retrieved from [Link]

  • Wikipedia. Acetic acid. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Acetic acid, 2-[(4-fluorophenyl)methoxy]-
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Acetic acid, 2-[(4-fluorophenyl)methoxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.